4-Chloro-6-hydrazinopyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(6-chloropyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYZCSAJZLFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289494 | |
| Record name | 4-Chloro-6-hydrazinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5767-35-1 | |
| Record name | 5767-35-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-6-hydrazinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-hydrazinylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 4-Chloro-6-hydrazinopyrimidine: Chemical Properties, Structure, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinopyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established synthetic protocols. Emphasis is placed on its reactivity, which is primarily dictated by the chloro and hydrazino functional groups, making it a versatile building block for the development of novel pharmaceutical and agrochemical compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, tabulated data for easy reference, and graphical representations of its synthesis and application workflows.
Chemical Structure and Identifiers
This compound is an organic compound featuring a pyrimidine ring core.[1] This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 3. The structure is further characterized by a chlorine atom at the 4-position and a hydrazine group (-NHNH₂) at the 6-position, which are the primary sites of its chemical reactivity.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (6-chloropyrimidin-4-yl)hydrazine[2][3][4] |
| CAS Number | 5767-35-1[1][2][4][5][6] |
| Molecular Formula | C₄H₅ClN₄[1][3][4][6] |
| Molecular Weight | 144.56 g/mol [1][4][5][6] |
| SMILES | C1=C(N=CN=C1Cl)NN[3] |
| InChI | InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9)[3] |
| InChIKey | NYXYZCSAJZLFEH-UHFFFAOYSA-N[2][3] |
Physicochemical Properties
The compound typically presents as an off-white solid or crystalline powder at room temperature.[1][7] The presence of the polar hydrazine group suggests moderate solubility in polar solvents.[1] For long-term stability, it should be stored in a freezer under an inert atmosphere, protected from light and moisture.[4][5][6][7]
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Off-white solid / crystalline powder | [1][7] |
| Melting Point | 164-165 °C | [4][5][7] |
| Boiling Point | 254.8 ± 50.0 °C (Predicted) | [4][5] |
| Density | 1.63 ± 0.1 g/cm³ (Predicted) | [4][5] |
| pKa | 7.29 ± 0.70 (Predicted) | [4][5] |
| LogP | 0.4156 | [6] |
| Storage Conditions | Store at -20°C, inert atmosphere, dark, away from moisture | [4][5][6][7] |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate.
Synthetic Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a consolidated procedure based on established literature methods.[2][4]
Objective: To synthesize this compound from 4,6-dichloropyrimidine.
Reagents and Materials:
-
4,6-Dichloropyrimidine
-
Hydrazine hydrate (80% solution or similar)
-
Methanol or Ethanol (anhydrous)
-
Water (distilled or deionized)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL three-necked flask, dissolve 4,6-dichloropyrimidine (e.g., 15 g, 100 mmol) in ethanol or methanol (e.g., 100 mL).
-
Cool the resulting solution to 0-5 °C using an ice bath while stirring.
-
Slowly add hydrazine hydrate (e.g., 4.7 mL, 120 mmol) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 to 1.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with water to remove any remaining salts.
-
Purify the crude product by recrystallization from ethanol to yield the final product as a light-yellow or off-white solid.[4]
Chemical Reactivity and Applications
This compound is a valuable synthetic intermediate due to its two reactive sites.[1]
-
Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups.
-
Hydrazine Group Reactions: The hydrazine moiety is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[1] It can also be involved in cyclization reactions to form fused heterocyclic systems.
These reactive properties make it a versatile building block for creating libraries of compounds for drug discovery.[1]
Caption: Key reaction pathways for this compound.
Spectral Properties (Theoretical Analysis)
While specific experimental spectra for this compound are best sourced from dedicated databases, a theoretical analysis based on its structure provides valuable insight.
-
¹H NMR: The spectrum would be expected to show signals for the two distinct aromatic protons on the pyrimidine ring. The protons of the hydrazine group (-NH and -NH₂) would likely appear as broad signals that are exchangeable with D₂O.
-
¹³C NMR: Four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms in the pyrimidine ring.
-
IR Spectroscopy: Key absorption bands would include N-H stretching from the hydrazine group, C=N and C=C stretching from the pyrimidine ring, and a characteristic C-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Crucially, due to the presence of one chlorine atom, it would exhibit a characteristic isotopic pattern with an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak.
Biological Context and Drug Discovery
Pyrimidine and hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumoral properties.[8][9][10][11][12] this compound serves as a critical scaffold for synthesizing novel derivatives for biological screening. Its dual reactivity allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize for desired therapeutic effects.
Caption: Role in a typical drug discovery workflow.
Safety and Handling
As with many reactive chemical intermediates, appropriate safety precautions should be taken when handling this compound. It may pose health risks, including potential toxicity.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. CAS 5767-35-1: this compound | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. PubChemLite - 4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
- 4. This compound CAS#: 5767-35-1 [amp.chemicalbook.com]
- 5. This compound CAS#: 5767-35-1 [m.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-6-hydrazinopyrimidine (CAS: 5767-35-1): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-hydrazinopyrimidine, a key building block in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and explores the burgeoning research into the therapeutic applications of its derivatives, particularly in the realms of oncology and infectious diseases.
Core Compound Specifications
This compound is a pyrimidine derivative characterized by the presence of a reactive chlorine atom and a hydrazinyl group. These functional groups make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5767-35-1 | [1][2] |
| Molecular Formula | C₄H₅ClN₄ | [3] |
| Molecular Weight | 144.56 g/mol | [1] |
| Melting Point | 164-165 °C | [1] |
| Boiling Point (Predicted) | 254.8 ± 50.0 °C | [1] |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 7.29 ± 0.70 | [1] |
| Appearance | White to off-white solid | General observation |
| SMILES | C1=C(Cl)N=CN=C1NN | [3] |
| InChI | InChI=1S/C4H5ClN4/c5-3-1-4(9-6)8-2-7-3/h1-2H,6H2,(H,7,8,9) | [3] |
Synthesis Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a chlorine atom in a dichloropyrimidine precursor with hydrazine. Below are two detailed experimental protocols.
Protocol 1: Synthesis from 4,6-Dichloropyrimidine in Methanol
This protocol describes a straightforward synthesis at room temperature.
Experimental Procedure:
-
Dissolve 12 g of 4,6-dichloropyrimidine in 100 ml of methanol in a suitable reaction vessel.
-
While stirring, add 12 ml of hydrazine hydrate (80%) dropwise to the solution.
-
Continue stirring the reaction mixture for 1 hour at room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the precipitate with water.
-
Dry the product to obtain this compound.
Protocol 2: Synthesis from 4,6-Dichloropyrimidine in Ethanol with Cooling
This protocol utilizes ethanol as the solvent and involves an initial cooling step.
Experimental Procedure:
-
Dissolve 15 g (100 mmol) of 4,6-dichloropyrimidine in ethanol in a 250 mL three-necked flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 4.7 mL (120 mmol) of hydrazine hydrate dropwise to the reaction flask while maintaining the cool temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 90 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Purify the product by recrystallization from ethanol to yield this compound as a light yellow solid.
Caption: General workflow for the synthesis of this compound.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents. The versatile nature of the hydrazone linkage allows for the creation of large libraries of compounds with diverse pharmacological profiles.
Anticancer Activity
Numerous studies have reported the synthesis of novel hydrazone derivatives of this compound with potent cytotoxic activity against various cancer cell lines.
Table 2: Anticancer Activity of Selected this compound Derivatives
| Derivative Class | Cell Line | IC₅₀ (µM) | Proposed Mechanism of Action | Source(s) |
| Dihydrazone Pyrimidine | BGC-823 (Gastric Cancer) | 7.89 - 9.00 | Increased ROS, Apoptosis Induction, DNA Groove Binding | [4] |
| Dihydrazone Pyrimidine | BEL-7402 (Hepatocellular Carcinoma) | 6.70 - 7.66 | Increased ROS, Apoptosis Induction, DNA Groove Binding | [4] |
| Pyrazolo-pyrimidinones | MCF-7 (Breast Cancer) | Not specified | Apoptosis Induction, G0/G1 Cell Cycle Arrest, EGFR Inhibition, G-quadruplex DNA Stabilization | [5][6] |
| Tetralin-2-thioxopyrimidine | Hela (Cervical Cancer) | 3.5 - 10.5 | Not specified | [7] |
| Tetralin-2-thioxopyrimidine | MCF-7 (Breast Cancer) | 4.5 | Not specified | [7] |
| Quinoline Hydrazide | SH-SY5Y (Neuroblastoma) | Micromolar potency | G1 Cell Cycle Arrest, p27kip1 Upregulation | [8] |
| Quinoline Hydrazide | Kelly (Neuroblastoma) | Micromolar potency | G1 Cell Cycle Arrest, p27kip1 Upregulation | [8] |
| Methylsulfonylbenzene Hydrazone | 59 Human Cancer Cell Lines | GI₅₀ of 0.26 (most active compound) | COX-2, EGFR, and HER2 Inhibition | [9] |
Mechanism of Action: A Focus on EGFR Inhibition
Several studies involving pyrimidine derivatives suggest that a key mechanism of their anticancer effect is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis. The diagram below illustrates a simplified representation of this pathway and the inhibitory action of certain pyrimidine derivatives.
References
- 1. This compound CAS#: 5767-35-1 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. PubChemLite - 4-chloro-6-hydrazinylpyrimidine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (6-chloropyrimidin-4-yl)hydrazine
This technical guide provides a comprehensive overview of the synthesis of (6-chloropyrimidin-4-yl)hydrazine, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, comparative data, and a mechanistic overview of the core synthesis.
Core Synthesis Overview
The principal and most widely employed method for the synthesis of (6-chloropyrimidin-4-yl)hydrazine is the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with hydrazine hydrate. This reaction is typically conducted in an alcoholic solvent at or below room temperature, affording the desired product in good yields. The reaction is regioselective, with one of the chlorine atoms being displaced by the hydrazine nucleophile.
Reaction Scheme
The general reaction scheme is as follows:
Experimental Protocols
Two detailed experimental protocols are presented below, utilizing methanol and ethanol as solvents. These protocols are based on established literature procedures.
Protocol 1: Synthesis in Methanol
This protocol is adapted from a common laboratory preparation method.[1]
Materials:
-
4,6-dichloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Methanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 12 g of 4,6-dichloropyrimidine in 100 ml of methanol.
-
To this solution, add 12 ml of 80% hydrazine hydrate dropwise with continuous stirring. The addition should be performed at a rate that maintains the reaction temperature at room temperature.
-
After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature.
-
A precipitate of (6-chloropyrimidin-4-yl)hydrazine will form.
-
Collect the precipitate by vacuum filtration (sucking off the precipitate).
-
Wash the collected solid with deionized water.
-
Dry the product to obtain (6-chloropyrimidin-4-yl)hydrazine.
Protocol 2: Synthesis of a Substituted Analog in Ethanol
This protocol describes the synthesis of a structurally related compound, 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, and can be adapted for the synthesis of the title compound.[2]
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Ethanol
-
Triethylamine
-
Hydrazine hydrate
-
Chilled deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 0.01 mol of 5-bromo-2,4-dichloropyrimidine in ethanol.
-
Cool the solution to 0–5 °C in an ice bath.
-
To the cold reaction mixture, add 0.01 mol of triethylamine.
-
Slowly add 0.02 mol of hydrazine hydrate to the mixture, maintaining the temperature between 5-10 °C.
-
Allow the reaction mass to stir at room temperature for 1 hour.
-
The resulting solid product is collected by filtration.
-
Wash the solid with chilled deionized water and dry to afford the final product.
Data Presentation
The following table summarizes the quantitative data from the cited experimental protocols.
| Parameter | Protocol 1 | Protocol 2 (Analog) |
| Starting Material | 4,6-dichloropyrimidine | 5-bromo-2,4-dichloropyrimidine |
| Starting Material Amount | 12 g | 0.01 mol |
| Hydrazine Hydrate | 12 ml (80%) | 0.02 mol |
| Solvent | Methanol (100 ml) | Ethanol |
| Base | None specified | Triethylamine (0.01 mol) |
| Temperature | Room Temperature | 0-10 °C, then Room Temp. |
| Reaction Time | 1 hour | 1 hour |
| Product Yield | 10 g | 83% |
Mandatory Visualizations
Synthesis Pathway
The following diagram illustrates the chemical transformation from 4,6-dichloropyrimidine to (6-chloropyrimidin-4-yl)hydrazine.
Caption: Reaction scheme for the synthesis of (6-chloropyrimidin-4-yl)hydrazine.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis.
Caption: A generalized workflow for the synthesis and isolation of the product.
Characterization
The synthesized (6-chloropyrimidin-4-yl)hydrazine can be characterized using various spectroscopic techniques.
-
1H NMR: Based on the data for the analogous 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, the expected proton NMR spectrum in DMSO-d6 would show signals for the pyrimidine ring proton, the NH proton, and the NH2 protons. The reported chemical shifts for the bromo-analog are δ 8.05 (s, 1H, NH), 7.80 (s, 1H, py-H), and 4.30 (s, 2H, NH2).[2] It is expected that the signals for (6-chloropyrimidin-4-yl)hydrazine will be in a similar region.
Reaction Mechanism
The synthesis of (6-chloropyrimidin-4-yl)hydrazine from 4,6-dichloropyrimidine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism involves two main steps:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the electron-deficient carbon atoms of the pyrimidine ring that is bonded to a chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion (the leaving group).
The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms in the ring.
Mechanism Diagram
The logical relationship of the SNAr mechanism is depicted below.
Caption: The stepwise mechanism of the SNAr reaction.
References
The Versatile Synthon: A Technical Guide to 4-Chloro-6-hydrazinopyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 4-chloro-6-hydrazinopyrimidine as a pivotal building block in the synthesis of diverse heterocyclic scaffolds. Its unique bifunctional nature, possessing both a reactive chlorine atom and a nucleophilic hydrazine moiety, renders it an invaluable precursor for constructing complex molecular architectures with significant applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Synthesis of this compound
The primary and most efficient route to this compound involves the selective nucleophilic substitution of one chlorine atom in 4,6-dichloropyrimidine with hydrazine. The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.
Experimental Protocol: Synthesis of this compound[1]
-
Materials:
-
4,6-Dichloropyrimidine (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.0-1.2 eq)
-
Methanol
-
-
Procedure:
-
Dissolve 4,6-dichloropyrimidine (e.g., 12 g) in methanol (e.g., 100 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate (e.g., 12 ml of 80% solution) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product to obtain this compound as a white to off-white solid.
-
Key Reactions and Applications
This compound serves as a versatile platform for a variety of chemical transformations, primarily through nucleophilic substitution at the chloro-position and cyclization reactions involving the hydrazine group.
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by a wide range of nucleophiles. This allows for the introduction of diverse functionalities, leading to a vast library of substituted pyrimidine derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| Amines | Various primary and secondary amines | 4-Amino-6-hydrazinopyrimidines | Varies | [1] |
| Phenoxides | Sodium phenoxide | 4-Phenoxy-6-hydrazinopyrimidine | - | [2] |
| Thiophenoxides | Sodium thiophenoxide | 4-(Phenylthio)-6-hydrazinopyrimidine | - | [2] |
Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines
-
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.0-1.2 eq)
-
Solvent (e.g., Ethanol, DMF)
-
Base (e.g., Triethylamine, K2CO3, optional)
-
-
Procedure:
-
To a solution of this compound in a suitable solvent, add the desired amine.
-
If the amine salt is used or if the reaction is sluggish, add a non-nucleophilic base.
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Cyclization Reactions: Synthesis of Fused Heterocycles
The hydrazinyl group is a key functionality for constructing fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines and[3][4][5]triazolo[4,3-c]pyrimidines. These scaffolds are prevalent in many biologically active molecules.
Condensation of this compound with 1,3-dicarbonyl compounds or their equivalents leads to the formation of the pyrazolo[3,4-d]pyrimidine core.
Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Reaction with one-carbon synthons like orthoesters or formic acid facilitates the cyclization of the hydrazine moiety to form a triazole ring, resulting in the[3][4][5]triazolo[4,3-c]pyrimidine system.[6]
Experimental Protocol: Synthesis of 7-Chloro-[1][4][5]triazolo[4,3-c]pyrimidine
-
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (excess)
-
Solvent (e.g., Benzene, Toluene)
-
-
Procedure:
-
A solution of this compound in a suitable solvent is treated with an excess of triethyl orthoformate.
-
The reaction mixture is heated under reflux for several hours (e.g., 6 hours).[6]
-
Monitor the reaction by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired[3][4][5]triazolo[4,3-c]pyrimidine.
-
Table 2: Synthesis of Fused Heterocycles from this compound
| Reagent | Fused Heterocycle | Reaction Conditions | Yield (%) | Reference |
| Triethyl orthoformate | 7-Chloro-[3][4][5]triazolo[4,3-c]pyrimidine | Benzene, reflux, 6h | - | [6] |
| Acetyl chloride | 3-Methyl-7-chloro-[3][4][5]triazolo[4,3-c]pyrimidine | Benzene, stirring | - | [6] |
| Ethyl cyanoacetate | 7-Chloro-3-(cyanomethyl)-[3][4][5]triazolo[4,3-c]pyrimidine | - | - | [6] |
Cross-Coupling Reactions
The chloro-substituent on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds and introducing aryl, vinyl, and alkynyl groups, respectively.
Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions
Caption: Cross-coupling reactions of this compound.
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, K3PO4)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
-
Procedure:
-
To a degassed mixture of a suitable solvent, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Application in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines, have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. One of the key targets is Cyclin-Dependent Kinase 2 (CDK2), an enzyme pivotal for cell cycle progression.
Simplified CDK2 Signaling Pathway and Inhibition
Caption: Inhibition of the CDK2 pathway by pyrazolo[3,4-d]pyrimidines.
The inhibition of CDK2 by these compounds prevents the phosphorylation of the Retinoblastoma (Rb) protein. This, in turn, keeps the E2F transcription factor sequestered, thereby halting the cell cycle at the G1/S transition and inhibiting cancer cell proliferation.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including nucleophilic substitutions, cyclizations, and cross-coupling reactions, provides access to a wide array of complex heterocyclic compounds. The demonstrated biological activity of its derivatives, particularly as kinase inhibitors, underscores its importance in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this remarkable molecule.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-hydrazinopyrimidine
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for the successful synthesis and formulation of active pharmaceutical ingredients (APIs). 4-Chloro-6-hydrazinopyrimidine, a key building block in medicinal chemistry, is no exception. Its solubility and stability profiles dictate its handling, storage, reaction conditions, and ultimately, its utility in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties of this compound, alongside detailed experimental protocols for determining its solubility and stability.
Physicochemical Properties
This compound is a white to off-white crystalline powder or solid.[1][2][3][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClN₄ | [5] |
| Molecular Weight | 144.56 g/mol | [5] |
| Melting Point | 164-165 °C | [1][2][3] |
| Boiling Point (Predicted) | 328.3 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.53 g/cm³ | [1] |
| pKa (Predicted) | 7.29 ± 0.70 | [1][2] |
| Appearance | White to off-white crystalline powder/solid | [1][2][3][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [1][2] |
Solubility Profile
The solubility of a compound is a critical factor influencing its bioavailability and suitability for various experimental and manufacturing processes.[6] While specific quantitative solubility data for this compound in a range of solvents is not extensively published, its structural features provide insights into its expected solubility. The presence of the pyrimidine ring with its nitrogen atoms and the hydrazine group suggests a degree of polarity, which would favor solubility in polar solvents.
A qualitative summary of the expected solubility is provided below. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Type | Examples | Expected Solubility |
| Polar Protic | Water, Ethanol, Methanol | Potentially slightly soluble to soluble, may require heating. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely to be soluble. |
| Non-Polar | Hexane, Toluene | Expected to be poorly soluble to insoluble. |
For quantitative analysis, the following table can be used to record experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method Used |
Stability Profile
The stability of this compound is a crucial consideration for its storage, handling, and use in synthetic reactions. Instability can lead to the formation of impurities, which may compromise the yield and purity of the final product.[6] The primary areas of concern for stability are hydrolysis, thermal decomposition, and photodegradation.
Hydrolytic Stability: The hydrazine moiety in this compound makes it susceptible to hydrolysis, a reaction that is often catalyzed by acidic conditions.[7][8][9][10] The C=N bond in hydrazones is known to be labile to hydrolysis.[7][8][9] Therefore, it is anticipated that the compound will exhibit limited stability in aqueous acidic solutions.
Thermal Stability: The melting point of 164-165 °C suggests that this compound is a thermally stable solid at room temperature.[1][2][3] However, like many organic molecules, it may be prone to decomposition at elevated temperatures, especially when in solution.
Photostability: Heterocyclic compounds can be sensitive to light. Exposure to UV or high-intensity visible light may lead to degradation. Photostability testing is recommended to determine the need for light-protected storage and handling.[11][12]
The following table summarizes the expected stability of this compound under various conditions.
| Condition | Expected Stability | Potential Degradation Pathway |
| Aqueous (Acidic pH) | Low | Hydrolysis of the hydrazine group. |
| Aqueous (Neutral pH) | Moderate | Slower hydrolysis may occur. |
| Aqueous (Basic pH) | Moderate to High | Generally more stable than in acidic conditions. |
| Elevated Temperature | Moderate | Thermal decomposition. |
| Light Exposure (UV/Vis) | Low to Moderate | Photodegradation. |
For quantitative stability studies, the following table can be used to document the results.
| Condition | Duration | Percent Degradation | Half-life (t½) | Degradation Products Identified |
Experimental Protocols
To obtain reliable quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.
Thermodynamic Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.[13]
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, ethanol) in a glass vial.
-
Ensure that undissolved solid remains at the end of the experiment.
-
Prepare samples in triplicate for each solvent and temperature condition.[13]
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24 to 48 hours).[13][14] The time to reach equilibrium should be determined preliminarily by taking measurements at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[14]
-
-
Sample Processing:
-
After equilibration, allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[6][15]
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve generated from the standard solutions. This concentration represents the thermodynamic solubility.
-
Stability Assessment (Forced Degradation Studies)
Forced degradation or stress studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[16]
-
Sample Preparation:
-
Prepare solutions of this compound in appropriate solvents (e.g., water, buffers of different pH, methanol). A typical starting concentration is 1 mg/mL.
-
-
Stress Conditions:
-
Hydrolytic Stability:
-
Prepare solutions in acidic (e.g., 0.1 M HCl), neutral (e.g., water or PBS pH 7.4), and basic (e.g., 0.1 M NaOH) conditions.
-
Store the solutions at a controlled temperature (e.g., 50-70 °C) for a defined period.[17]
-
-
Thermal Stability:
-
Store both solid material and solutions of the compound at elevated temperatures (e.g., 60-80 °C) in the dark.
-
-
Photostability:
-
Expose solid material and solutions to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
-
Time Points and Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.[16]
-
Quantify the amount of remaining this compound and any major degradation products.
-
Characterization of significant degradation products can be performed using techniques like LC-MS.[15]
-
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS#: 5767-35-1 [amp.chemicalbook.com]
- 3. This compound CAS#: 5767-35-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. who.int [who.int]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-6-hydrazinopyrimidine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Chloro-6-hydrazinopyrimidine (CAS No: 5767-35-1). The information herein is intended to equip laboratory personnel with the knowledge necessary to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.
Hazard Identification and Classification
While specific GHS classification data is limited, the primary hazards associated with this compound and similar pyrimidine derivatives include potential skin irritation, serious eye irritation, and respiratory irritation. It is crucial to handle this compound with the assumption that it is hazardous upon ingestion, inhalation, or skin contact.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for safe handling.
| Property | Value | Reference |
| Molecular Formula | C4H5ClN4 | [1] |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 164-165 °C | [1][2] |
| Boiling Point | 254.8±50.0 °C (Predicted) | [1] |
| Density | 1.63±0.1 g/cm3 (Predicted) | [1] |
| pKa | 7.29±0.70 (Predicted) | [1] |
| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1] |
Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] A chemical fume hood is the recommended engineering control to prevent the inhalation of dust and vapors.[4][5]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE)
| PPE Type | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][6] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile) inspected before use.[3][7] Fire/flame resistant and impervious lab coat.[3][6] | Prevents skin contact and absorption. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[4] A full-face respirator may be necessary in such cases.[3][6] | Protects against inhalation of harmful dust or aerosols. |
| Footwear | Closed-toe shoes.[7] | Protects feet from spills. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.[7]
Storage
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3][6] |
| Skin Contact | Immediately remove contaminated clothing.[3][6] Wash the affected area with soap and plenty of water.[3][6] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting.[3][6] Rinse mouth with water.[3][6] Never give anything by mouth to an unconscious person.[3][6] Call a physician or poison control center immediately.[3][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]
-
Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4][6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[3][6] Avoid dust formation and contact with the substance.[6] Ensure adequate ventilation.[3][6]
-
Environmental Precautions: Prevent the chemical from entering drains or surface water.[3]
-
Containment and Cleanup: Use spark-proof tools and explosion-proof equipment.[3] Sweep up the spilled material and place it in a suitable, closed container for disposal.[3][4]
Toxicity and Ecological Information
Detailed toxicological and ecological data for this compound is largely unavailable in the provided search results. Most safety data sheets indicate "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and environmental fate.[6]
| Toxicity/Ecological Parameter | Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |
| Skin Corrosion/Irritation | May cause skin irritation |
| Serious Eye Damage/Irritation | May cause serious eye irritation |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
| Toxicity to Fish, Daphnia, Algae | No data available[6] |
| Persistence and Degradability | No data available[6] |
| Bioaccumulative Potential | No data available[6] |
| Mobility in Soil | No data available[6] |
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6] Do not allow the product to enter drains or sewer systems.[6]
Transport Information
According to the available safety data sheets, this compound is not classified as a dangerous good for transport (ADR/RID, IMDG, IATA).[6]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrimidine Derivatives
A comprehensive exploration of the pivotal discoveries, synthetic milestones, and therapeutic evolution of pyrimidine-based compounds, tailored for researchers, scientists, and drug development professionals.
The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone of modern biochemistry and medicinal chemistry. Its derivatives are fundamental to life itself, forming the building blocks of nucleic acids, and have been harnessed by scientists to create a vast arsenal of therapeutic agents. This technical guide delves into the rich history of pyrimidine chemistry, from the initial isolation of its derivatives from natural sources to the rational design of sophisticated synthetic molecules that have revolutionized medicine.
The Genesis of Pyrimidine Chemistry: Discovery of the Core Structure
The story of pyrimidine begins not with the parent heterocycle, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli, who obtained it through the oxidation of uric acid. However, the systematic study of this class of compounds began in the late 19th century.
A pivotal moment in the history of pyrimidine chemistry was the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by French chemist Édouard Grimaux in 1879 . This synthesis, achieved through the condensation of urea and malonic acid in the presence of phosphorus oxychloride, laid the groundwork for the development of the barbiturate class of drugs.
The term "pyrimidin" was coined in 1885 by German chemist Adolf Pinner , who was instrumental in elucidating the structure of this heterocyclic system. Pinner's work, which involved the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, was crucial in establishing the fundamental structure of the pyrimidine ring.
However, the parent pyrimidine molecule itself remained elusive until 1900 , when Siegmund Gabriel and James Colman successfully synthesized it. Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.
Table 1: Key Milestones in the Discovery of the Pyrimidine Core
| Year | Discovery/Event | Key Scientist(s) | Significance |
| 1818 | Isolation of alloxan | Brugnatelli | First isolation of a pyrimidine derivative. |
| 1879 | Synthesis of barbituric acid | Édouard Grimaux | First laboratory synthesis of a pyrimidine derivative. |
| 1885 | Coining of the term "pyrimidin" | Adolf Pinner | Established the name and fundamental understanding of the pyrimidine structure. |
| 1900 | Synthesis of the parent pyrimidine | Siegmund Gabriel & James Colman | First successful synthesis of the core pyrimidine heterocycle. |
Nature's Blueprint: The Discovery of Uracil, Thymine, and Cytosine
The biological significance of pyrimidines came to the forefront with the work of German biochemist Albrecht Kossel , who was awarded the Nobel Prize in Physiology or Medicine in 1910 for his research on nucleic acids. Kossel and his students were the first to isolate and identify the pyrimidine bases that are fundamental components of DNA and RNA.
-
Cytosine was the first of these to be discovered, isolated from calf thymus and herring sperm by Albrecht Kossel and Albert Neumann in 1894 . Its structure was confirmed by synthesis in 1903.
-
Thymine was also isolated from calf thymus by Kossel and Neumann in 1893 .
-
Uracil was discovered in 1900 through the hydrolysis of yeast nuclein.
These discoveries were monumental, revealing the essential role of pyrimidine derivatives in the storage and transmission of genetic information.
Table 2: Discovery of Naturally Occurring Pyrimidine Bases
| Pyrimidine Base | Year of Discovery | Discoverer(s) | Source of Isolation |
| Cytosine | 1894 | Albrecht Kossel & Albert Neumann | Calf thymus, Herring sperm |
| Thymine | 1893 | Albrecht Kossel & Albert Neumann | Calf thymus |
| Uracil | 1900 | Alberto Ascoli | Yeast nuclein |
From the Laboratory to the Clinic: The Rise of Synthetic Pyrimidine Derivatives
The structural insights gained from the study of natural pyrimidines, coupled with the development of synthetic methodologies, paved the way for the creation of a plethora of medicinally important pyrimidine derivatives.
The Barbiturates: A Revolution in Sedative-Hypnotics
Following Grimaux's synthesis of barbituric acid, a vast number of its derivatives were synthesized and evaluated for their pharmacological activity. The introduction of barbital (Veronal) in 1903 marked the beginning of the era of barbiturate sedatives and hypnotics. These drugs, which act as central nervous system depressants, were widely used for treating anxiety, insomnia, and seizure disorders for many decades.
The Sulfa Drugs: A New Dawn in Antibacterial Chemotherapy
The discovery of sulfonamides in the 1930s revolutionized the treatment of bacterial infections. Among these, pyrimidine-containing sulfonamides, such as sulfadiazine , proved to be highly effective. The synthesis of sulfadiazine involves the condensation of a sulfanilamide derivative with a pyrimidine precursor. These drugs act by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth and replication.
5-Fluorouracil: A Landmark in Cancer Chemotherapy
The development of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger, Robert Duschinsky, and their colleagues was a major breakthrough in cancer treatment. By replacing a hydrogen atom at the 5-position of uracil with a fluorine atom, they created a potent antimetabolite that interferes with DNA synthesis in rapidly dividing cancer cells. 5-FU remains a cornerstone of chemotherapy for various solid tumors.
Experimental Protocols of Key Discoveries
This section provides a detailed look at the methodologies employed in some of the foundational discoveries and syntheses of pyrimidine derivatives.
Pinner's Synthesis of Pyrimidine Derivatives (1884)
Adolf Pinner's method provided a versatile route to a variety of substituted pyrimidines.
-
Reactants: An amidine hydrochloride and a β-dicarbonyl compound (e.g., ethyl acetoacetate).
-
Procedure:
-
The amidine hydrochloride and the β-dicarbonyl compound are mixed in an appropriate solvent, often ethanol.
-
The mixture is heated under reflux for several hours.
-
The solvent is then evaporated, and the resulting crude product is purified by recrystallization.
-
Gabriel and Colman's Synthesis of Pyrimidine (1900)
This synthesis provided the parent pyrimidine for the first time.
-
Starting Material: Barbituric acid.
-
Procedure:
-
Barbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 2,4,6-trichloropyrimidine.
-
The 2,4,6-trichloropyrimidine is then reduced using zinc dust in hot water.
-
The resulting pyrimidine is isolated and purified.
-
Isolation of Thymine and Cytosine from Calf Thymus (Kossel & Neumann, 1893-1894)
The original method for isolating these crucial nucleobases involved a multi-step process of extraction and purification from biological material.
-
Source Material: Calf thymus glands.
-
Procedure:
-
The thymus tissue is minced and treated with dilute sulfuric acid to precipitate the nucleoproteins.
-
The precipitate is then hydrolyzed by heating with sulfuric acid to break down the nucleic acids into their constituent bases.
-
The resulting solution is neutralized, and the different bases are separated based on their differential solubility and their ability to form salts with various reagents (e.g., picric acid, silver nitrate).
-
Fractions containing thymine and cytosine are further purified by repeated crystallization.
-
Original Synthesis of Sulfadiazine
The synthesis of this important sulfa drug involves a multi-step process.
-
Key Intermediates: p-Acetamidobenzenesulfonyl chloride and 2-aminopyrimidine.
-
Procedure:
-
Acetanilide is chlorosulfonated to produce p-acetamidobenzenesulfonyl chloride.
-
Separately, 2-aminopyrimidine is synthesized.
-
The p-acetamidobenzenesulfonyl chloride is then condensed with 2-aminopyrimidine in the presence of a base like pyridine.
-
The resulting N-acetylsulfadiazine is hydrolyzed with sodium hydroxide to remove the acetyl protecting group, yielding sulfadiazine.
-
Original Synthesis of 5-Fluorouracil (5-FU)
The initial synthesis of this groundbreaking anticancer drug was a landmark achievement in medicinal chemistry.
-
Starting Material: Uracil.
-
Procedure:
-
Uracil is treated with a mixture of trifluoromethyl hypofluorite (CF₃OF) in an inert solvent.
-
The reaction introduces a fluorine atom at the 5-position of the pyrimidine ring.
-
The resulting 5-fluorouracil is then isolated and purified.
-
Conclusion: A Legacy of Discovery and Innovation
The history of pyrimidine derivatives is a testament to the power of chemical synthesis and the profound impact of understanding the molecular basis of life. From the early, serendipitous isolations to the targeted design of life-saving drugs, the journey of pyrimidine chemistry has been one of continuous discovery and innovation. The fundamental principles established by the pioneers in this field continue to inspire and guide modern researchers in their quest for new therapeutic agents and a deeper understanding of biological processes. The pyrimidine scaffold, in all its diverse forms, will undoubtedly remain a central focus of chemical and biological research for the foreseeable future.
4-Chloro-6-hydrazinopyrimidine molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides the fundamental chemical properties of 4-Chloro-6-hydrazinopyrimidine, a heterocyclic organic compound. Its structure, featuring a pyrimidine ring with chloro and hydrazine substituents, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.
Core Chemical Properties
The essential molecular data for this compound is summarized below. This information is critical for stoichiometric calculations in chemical reactions, analytical characterization, and quality control processes.
| Property | Value | Reference |
| Molecular Formula | C₄H₅ClN₄ | [1][2][3][4][5] |
| Molecular Weight | 144.56 g/mol | [1][2][3] |
| Synonyms | (6-chloropyrimidin-4-yl)hydrazine, 4-Chloro-6-hydrazinylpyrimidine | [1][2] |
| CAS Number | 5767-35-1 | [1][2][3] |
Context and Applications
This compound serves as a key building block in organic synthesis. The hydrazine group (-NHNH₂) is reactive and can participate in various reactions, such as condensations, to form larger, more complex molecular structures. The chlorine atom at the 4-position of the pyrimidine ring is also a reactive site, susceptible to nucleophilic substitution, further enhancing its utility as a synthetic intermediate.
Note: The requested detailed experimental protocols and logical diagrams are not applicable to the presentation of fundamental, constant data like molecular weight and formula. These properties are calculated based on atomic masses and are not determined through a workflow or experimental protocol in this context. There are no signaling pathways associated with the compound's basic chemical identifiers.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines from 4-Chloro-6-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many clinically relevant kinase inhibitors, starting from 4-chloro-6-hydrazinopyrimidine. This class of compounds has garnered significant interest in medicinal chemistry due to its bioisosteric relationship with purines, allowing them to effectively compete for the ATP-binding sites of various kinases.[1][2]
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have emerged as a "privileged scaffold" in drug discovery. Their structural similarity to adenine allows them to function as ATP-competitive inhibitors for a wide range of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases, including Src, Bruton's tyrosine kinase (BTK), and Protein Kinase D (PKD), leading to their investigation and use as anti-cancer agents.[3][4]
The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved through several synthetic routes. A common and effective strategy involves the cyclocondensation of a substituted hydrazinopyrimidine with a suitable one-carbon electrophile. This protocol focuses on the synthesis starting from this compound, a readily accessible starting material.
Synthetic Workflow
The overall synthetic strategy involves a two-step process starting from a commercially available dihalopyrimidine. The first step is a nucleophilic substitution to introduce the hydrazine moiety, followed by a cyclocondensation reaction to form the pyrazolo[3,4-d]pyrimidine ring system.
Caption: General workflow for the synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions for the key cyclocondensation step. The data is based on analogous transformations of similar substrates, providing a starting point for optimization.
| Entry | One-Carbon Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Triethyl orthoformate | Acetic Anhydride | 120-140 | 4-8 | 75-90 |
| 2 | Formic acid | None | 100-110 | 6-12 | 70-85 |
| 3 | Dimethylformamide | None | 150-160 | 8-16 | 65-80 |
Experimental Protocols
Materials:
-
4,6-Dichloropyrimidine
-
Hydrazine hydrate
-
Ethanol
-
Triethyl orthoformate
-
Acetic anhydride
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.4 mL, 70.5 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into ice-cold water (200 mL). Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound as a solid.
Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 34.6 mmol) in triethyl orthoformate (25 mL) and acetic anhydride (10 mL).
-
Cyclization: Heat the mixture to reflux (approximately 120-140 °C) and maintain for 6 hours. The reaction should become a clear solution as it progresses.
-
Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a pure solid.
Application in Drug Development: Targeting Kinase Signaling Pathways
Pyrazolo[3,4-d]pyrimidines are particularly effective as inhibitors of tyrosine kinases, which play a crucial role in cell proliferation, differentiation, and survival. For instance, derivatives of this scaffold have been shown to inhibit Src family kinases. Src is a non-receptor tyrosine kinase that, when aberrantly activated, contributes to the development and progression of various cancers by promoting cell growth, invasion, and angiogenesis.
The diagram below illustrates a simplified signaling pathway involving Src kinase and how a pyrazolo[3,4-d]pyrimidine-based inhibitor can block its activity.
Caption: Inhibition of the Src kinase signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
By competitively binding to the ATP pocket of Src kinase, the pyrazolo[3,4-d]pyrimidine inhibitor prevents the phosphorylation of downstream substrates.[5] This blockade of signal transduction can lead to cell cycle arrest and a reduction in tumor growth, highlighting the therapeutic potential of this class of compounds.[5] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the synthesis of a diverse library of derivatives, enabling the fine-tuning of potency and selectivity against specific kinase targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Chloro-6-hydrazinopyrimidine with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 4-chloro-6-hydrazinopyrimidine with aldehydes and ketones is a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of fused heterocyclic compounds of significant interest in medicinal chemistry. As structural analogs of purines, these compounds are recognized as "privileged scaffolds" capable of interacting with a wide range of biological targets.[1][2][3] The resulting pyrazolo[3,4-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, kinase inhibitory, antiviral, and antimicrobial properties.[4][5][6]
This versatile condensation reaction allows for the introduction of diverse substituents at the pyrazole ring, enabling the generation of large chemical libraries for drug discovery and lead optimization. The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, allowing it to effectively compete for the ATP binding sites of various kinases, a key mechanism in its anticancer effects.[1] Notably, derivatives of this scaffold have shown potent inhibitory activity against enzymes such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src tyrosine kinase, which are often dysregulated in cancer.[1][6]
These application notes provide detailed protocols for the synthesis of pyrazolo[3,4-d]pyrimidines from this compound and various carbonyl compounds, summarize key quantitative data on product yields and biological activities, and illustrate the underlying chemical and biological pathways.
Reaction Mechanism and Experimental Workflow
The synthesis of pyrazolo[3,4-d]pyrimidines from this compound and carbonyl compounds proceeds via a two-step sequence:
-
Hydrazone Formation: The initial step is a condensation reaction between the hydrazine moiety of this compound and the carbonyl group of an aldehyde or ketone. This acid-catalyzed reaction forms a hydrazone intermediate with the elimination of a water molecule.
-
Intramolecular Cyclization: The hydrazone intermediate then undergoes an intramolecular cyclization, where the nitrogen of the pyrimidine ring attacks the carbon of the C=N bond, leading to the formation of the pyrazole ring. This is followed by tautomerization to yield the stable aromatic pyrazolo[3,4-d]pyrimidine core.
The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of pyrazolo[3,4-d]pyrimidines.
A typical experimental workflow for this synthesis is outlined in the following diagram:
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. orientjchem.org [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-6-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the nucleophilic aromatic substitution (SNAr) of the chloro group in 4-Chloro-6-hydrazinopyrimidine. This procedure is a fundamental transformation in medicinal chemistry for the synthesis of various pyrimidine-based scaffolds. The protocol described herein focuses on the substitution of the chlorine atom with a hydrazine moiety to yield 4,6-dihydrazinopyrimidine, a versatile building block for the synthesis of more complex heterocyclic systems. The methodology is based on established procedures for nucleophilic substitution on chloropyrimidines.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 4,6-dihydrazinopyrimidine from a chloropyrimidine precursor using hydrazine hydrate.
| Parameter | Value | Reference |
| Starting Material | 4,6-dichloropyrimidine | [1] |
| Nucleophile | Hydrazine Hydrate | [1] |
| Solvent | Hydrazine Hydrate (in excess) | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | Not explicitly stated for the dihydrazino product from the monochloro intermediate, but the overall process from dichloropyrimidine is efficient. | |
| Product | 4,6-dihydrazinylpyrimidine | [1] |
Note: The referenced protocol starts from 4,6-dichloropyrimidine. The conditions are directly applicable for the second substitution of this compound.
Experimental Protocol
Synthesis of 4,6-dihydrazinopyrimidine
This protocol details the nucleophilic substitution of the chlorine atom in this compound with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate (85% or similar concentration)
-
Cold deionized water
-
Ethanol (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Reagent Addition: To the starting material, add an excess of hydrazine hydrate. The hydrazine hydrate acts as both the nucleophile and the solvent. A significant excess (e.g., 10-20 equivalents) ensures the reaction goes to completion.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water to remove excess hydrazine hydrate and any inorganic salts.
-
Further wash the product with a small amount of cold ethanol to aid in drying.
-
Drying: Dry the purified 4,6-dihydrazinopyrimidine product under vacuum to a constant weight.
Characterization:
The final product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the nucleophilic substitution protocol.
Caption: Workflow for the synthesis of 4,6-dihydrazinopyrimidine.
References
Application Notes: Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors Using 4-Chloro-6-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-6-hydrazinopyrimidine as a key building block in the synthesis of potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, recognized for its ability to mimic the adenine core of ATP and effectively target the ATP-binding site of various protein kinases.[1][2][3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them critical targets for therapeutic intervention.[4][5][6]
This document outlines the synthetic strategies to construct the pyrazolo[3,4-d]pyrimidine core from this compound, provides detailed experimental protocols for key reactions, summarizes biological activity data of representative inhibitors, and illustrates the relevant signaling pathways.
Synthetic Strategy Overview
The primary synthetic approach involves the construction of the pyrazole ring onto the pyrimidine core of this compound. This is typically achieved through a condensation and cyclization reaction with a suitable three-carbon electrophile, such as a β-ketoester or a derivative of malononitrile. The general workflow involves the initial reaction of the hydrazine moiety of this compound with the carbonyl group of the electrophile, followed by an intramolecular cyclization to form the fused pyrazolo[3,4-d]pyrimidine ring system. Subsequent modifications, such as nucleophilic substitution of the chloro group at the 4-position, allow for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.[3][7]
Featured Kinase Targets
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against a range of important oncogenic kinases, including:
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis. Elevated Src activity is frequently observed in various cancers.[8][9]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Mutations and overexpression of EGFR are common in several cancer types.[10][11][12]
-
Polo-Like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication. Aberrant PLK4 expression can lead to centrosome amplification and chromosomal instability, contributing to tumorigenesis.[4][5][6][13]
Data Presentation
Table 1: Biological Activity of Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| PP1 | Src | - | - | - | [2] |
| PP2 | Src | - | - | - | [2] |
| Compound 6e | Src | 5600 | - | - | [8][14] |
| Compound 10c | Src | 5100 | - | - | [8][14] |
| SI306 | Src | - | GIN8, GIN28, GCE28 | 11.2, 7.7, 7.2 | [15] |
| Compound 12b | EGFR (WT) | 16 | A549, HCT-116 | 8.21, 19.56 | [10][11] |
| Compound 12b | EGFR (T790M) | 236 | - | - | [10][11] |
| Compound 15 | EGFR | 135 | NCI-60 Panel | GI50: 1.18 - 8.44 | [12] |
| Compound 16 | EGFR | 34 | NCI-60 Panel | GI50: 0.018 - 9.98 | [12] |
| 3-IN-PP1 | PKD | 94-108 | PANC-1 | Potent | [16] |
| Compound 17m | PKD | 17-35 | - | - | [16] |
Note: The table presents a selection of publicly available data for pyrazolo[3,4-d]pyrimidine-based inhibitors to illustrate the potential of this scaffold. Direct synthesis of these specific compounds from this compound may require adaptation of published synthetic routes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amines
This protocol describes a general two-step synthesis of a substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine, a common scaffold for kinase inhibitors, starting from this compound.
Step 1: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a β-ketoester or a malononitrile derivative (1.1 eq).
-
The reaction mixture is heated to reflux for 4-8 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.
Step 2: Nucleophilic Aromatic Substitution to Introduce the Amino Side Chain
-
In a sealed vessel, dissolve the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF).
-
Add the desired amine (1.2 - 2.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the final 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative.
Protocol 2: Kinase Inhibition Assay (General)
The inhibitory activity of the synthesized compounds against the target kinase can be evaluated using a variety of commercially available assay kits or by established protocols. A general procedure for an in vitro kinase assay is outlined below.
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. A DMSO control (no inhibitor) is also included.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of the radiolabel into the substrate or by using an antibody that specifically recognizes the phosphorylated substrate in an ELISA-based format.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General synthetic workflow for kinase inhibitors.
Caption: Simplified Src Kinase Signaling Pathway.
Caption: Simplified EGFR Signaling Pathway.
Caption: Role of PLK4 in Centriole Duplication.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 6. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Anticancer Agents Utilizing 4-Chloro-6-hydrazinopyrimidine
Introduction
4-Chloro-6-hydrazinopyrimidine is a versatile heterocyclic building block in the synthesis of a wide array of pyrimidine-based compounds with significant potential in anticancer drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous clinically approved drugs. The presence of a reactive chlorine atom and a nucleophilic hydrazino group on the pyrimidine ring makes this compound an ideal starting material for the synthesis of diverse derivatives. These derivatives have been shown to target various key players in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Topoisomerase II. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this compound.
Key Applications in Anticancer Research
Derivatives synthesized from this compound have demonstrated potent inhibitory activity against a range of cancer cell lines. The strategic modification of this scaffold allows for the development of targeted therapies with improved efficacy and selectivity.
-
EGFR Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of EGFR tyrosine kinase, a key driver in non-small cell lung cancer and other malignancies.[1][2]
-
CDK Inhibition: By targeting CDKs, these compounds can halt the cell cycle, leading to the suppression of cancer cell proliferation. This is a crucial mechanism in the treatment of various cancers, including breast cancer.
-
Topoisomerase II Inhibition: Some pyrimidine-based molecules can interfere with the function of Topoisomerase II, an enzyme essential for DNA replication and chromosome segregation, thereby inducing cancer cell death.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound (2)
This protocol outlines the initial synthesis of the core intermediate, this compound, from 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine (1)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1) in ethanol at room temperature.
-
Slowly add hydrazine hydrate to the solution with stirring.
-
Continue the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting precipitate of this compound (2) is collected by filtration, washed with cold ethanol, and dried under vacuum.[5]
Protocol 2: Synthesis of Pyrimidine-hydrazone Derivatives (3)
This protocol describes the condensation reaction of this compound with a ketone to form a hydrazone derivative.
Materials:
-
This compound (2)
-
6-Methoxy-1-tetralone
-
Ethanol
Procedure:
-
Dissolve this compound (2) in ethanol.
-
Add 6-methoxy-1-tetralone to the solution.
-
Reflux the mixture for a specified time, monitoring the reaction by TLC.
-
After cooling, the product, 4-chloro-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine (3), can be isolated by filtration or evaporation of the solvent followed by purification.[5]
Protocol 3: Synthesis of Final Aminopyrimidine Derivatives (4, 5, 6)
This protocol details the nucleophilic substitution of the chlorine atom on the pyrimidine ring with various amines.
Materials:
-
4-Chloro-6-[2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]pyrimidine (3)
-
N,N-Diethylethylenediamine, N,N-Dimethylethylenediamine, or 3-Amino-1-propanol
-
Solvent (e.g., Ethanol)
Procedure:
-
Dissolve compound (3) in a suitable solvent such as ethanol.
-
Add the respective amine (N,N-diethylethylenediamine, N,N-dimethylethylenediamine, or 3-amino-1-propanol).
-
Reflux the reaction mixture under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final compounds (4, 5, and 6).[5]
Cytotoxicity Data
The synthesized compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the tables below.
Table 1: IC50 Values (µM) of Pyrimidine Derivatives against Various Cancer Cell Lines
| Compound | LoVo (Colon) | LoVo/DX (Resistant Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | CCRF-CEM (Leukemia) | THP-1 (Monocytic) |
| 4 | - | - | >20 | - | - | - | - |
| 5 | - | - | - | - | - | ~20 (8% cytotoxic effect) | - |
| 6 | - | - | >20 | 10-20 | - | - | - |
Data extracted from a study by Poczta et al. (2021).[5] A "-" indicates that specific data was not provided in the reference.
Table 2: IC50 Values (µM) of Aminopyrimidine Hybrids as EGFR Inhibitors
| Compound | MCF-7 (Breast) | WI38 (Normal Fibroblast) | EGFR-TK Enzyme |
| 6c | 37.7 ± 3.6 | 87.3 ± 2.6 | 0.9 ± 0.03 |
| 10b | 31.8 ± 2.0 | >100 | 0.7 ± 0.02 |
| Gefitinib | 4.1 ± 0.01 | - | - |
Data extracted from a study on aminopyrimidine hybrids.[2][6]
Table 3: IC50 Values (µM) of Dianilinopyrimidines as EGFR Inhibitors
| Compound | A549 (Lung) | PC-3 (Prostate) | HepG2 (Liver) |
| 4c | 0.56 | 2.46 | 2.21 |
| Gefitinib | >10 | >10 | >10 |
Data extracted from a study on dianilinopyrimidines.[1]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by these anticancer agents and the general experimental workflow for their synthesis and evaluation.
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Synthesis of 4-Chloro-6-hydrazinopyrimidine Derivatives
Introduction
4-Chloro-6-hydrazinopyrimidine and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds and pharmaceutical drugs. The presence of the reactive chloro and hydrazino groups on the pyrimidine scaffold allows for diverse chemical modifications, making these compounds valuable building blocks in medicinal chemistry and drug discovery. This document provides detailed protocols for the preparation of this compound derivatives, supported by quantitative data and reaction pathway visualizations.
Core Synthesis Methodology: Nucleophilic Substitution
The primary and most direct method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with hydrazine. This reaction is highly efficient and regioselective, as the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack.
A generalized reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a common laboratory procedure for the direct hydrazinolysis of 4,6-dichloropyrimidine.[1][2]
Materials:
-
4,6-Dichloropyrimidine
-
Hydrazine hydrate (80% or as specified)
-
Methanol or Ethanol
-
Distilled water
-
Three-necked flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL three-necked flask, dissolve 4,6-dichloropyrimidine (e.g., 15 g, 100 mmol) in ethanol (e.g., 150 mL).[2]
-
Cool the solution to 0-5 °C using an ice bath.[2]
-
Slowly add hydrazine hydrate (e.g., 4.7 mL, 120 mmol) dropwise to the reaction mixture under cooling conditions, ensuring the temperature remains below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 90 minutes.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.[2]
-
Collect the precipitate by vacuum filtration using a Büchner funnel, and wash with cold water.[1]
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a light yellow solid.[2]
Protocol 2: Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine
This protocol outlines the synthesis of a substituted this compound derivative, demonstrating the versatility of the hydrazinolysis reaction.[3]
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Methanol
-
Triethylamine
-
Hydrazine hydrate
-
Ice bath
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (0.01 mol) in methanol in a suitable flask.[3]
-
Cool the mixture to 0–5 °C in an ice bath.[3]
-
Add triethylamine (0.01 mol) to the cold reaction mixture.[3]
-
Slowly add hydrazine hydrate (0.012 mol) at 5-10 °C.[3]
-
Allow the reaction to stir at room temperature for 1 hour.[3]
-
The resulting solid is filtered, washed with chilled water, and dried to yield 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.[3]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of this compound and a related derivative from various literature sources.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Hydrazine hydrate (80%) | Methanol | Room Temp. | 1 | ~83 | [1] |
| 4,6-Dichloropyrimidine | Hydrazine hydrate | Ethanol | 0-5, then Room Temp. | 1.5 | 95 | [2] |
| 5-Bromo-2,4-dichloropyrimidine | Hydrazine hydrate, Triethylamine | Methanol | 0-10, then Room Temp. | 1 | 83 | [3] |
Reaction Workflow and Logic
The synthesis of this compound derivatives follows a logical workflow from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound derivatives.
References
Application of 4-Chloro-6-hydrazinopyrimidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-hydrazinopyrimidine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique bifunctional nature, possessing both a reactive chloro substituent and a nucleophilic hydrazino group, makes it an ideal starting material for the synthesis of a diverse range of fused pyrimidine derivatives. These derivatives, particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are of considerable interest due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of potent kinase inhibitors and other bioactive molecules.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its utility as a precursor for the synthesis of bicyclic heterocyclic systems. The hydrazino group readily undergoes cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to form a pyrazole ring, while the chloro group provides a handle for further functionalization through nucleophilic substitution reactions.
Synthesis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds
The reaction of this compound with various β-dicarbonyl compounds is a cornerstone of its application. This cyclocondensation reaction provides a straightforward entry into the pyrazolopyrimidine core, which is a privileged scaffold in medicinal chemistry. These scaffolds are known to exhibit a wide range of biological activities, including but not limited to:
-
Anticancer Activity: By acting as ATP-competitive inhibitors of various protein kinases.
-
Antimicrobial Activity: Showing efficacy against both bacterial and fungal strains.
-
Central Nervous System (CNS) Activity: Including anticonvulsant and muscle relaxant properties.
Development of Kinase Inhibitors
Pyrazolopyrimidine derivatives are well-established as potent inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[1] The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine cores act as bioisosteres of adenine, the core component of ATP, enabling them to bind to the ATP-binding pocket of kinases and inhibit their activity.[2] Key kinase targets include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in various cancers.[5]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, implicated in B-cell malignancies.[4]
-
Phosphoinositide 3-Kinases (PI3Ks): Involved in cell growth, proliferation, and survival.[6][7]
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.[8]
-
Tropomyosin Receptor Kinases (Trks): A family of neurotrophin receptors whose fusion genes are oncogenic drivers in various cancers.[9]
Quantitative Data on Bioactive Pyrazolopyrimidine Derivatives
The following tables summarize the biological activities of representative pyrazolopyrimidine derivatives, showcasing the potential of compounds derived from this compound. It is important to note that these are examples of the scaffold's potential, and direct derivatives of this compound would require specific testing.
| Compound Class | Target Cell Line/Enzyme | Activity (IC₅₀/GI₅₀/ED₅₀) | Reference |
| Pyrazolo[1,5-a]pyrimidine | HCT-116 (Colon Cancer) | 1.51 µM | [8] |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | 7.68 µM | [8] |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | 0.60 µM | [8] |
| Chalcone-linked Pyrazolo[1,5-a]pyrimidine | MDA-MB-231 (Breast Cancer) | 2.6 µM | [5] |
| Pyrazolo[3,4-d]pyrimidine | MCF-7 (Breast Cancer) | 45 nM | [4] |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon Cancer) | 6 nM | [4] |
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.057 µM | [4] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | 1.7 nM | [9] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 nM | [6] |
| Thieno[2,3-d]pyrimidine (related scaffold) | Anticonvulsant Activity (mice) | 4.40-9.33 mg/kg | [10] |
Experimental Protocols
Protocol 1: General Synthesis of 7-Chloro-pyrazolo[1,5-a]pyrimidines
This protocol describes a general method for the synthesis of a 7-chloro-pyrazolo[1,5-a]pyrimidine derivative from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture at reflux for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome:
The corresponding 7-chloro-pyrazolo[1,5-a]pyrimidine derivative is obtained as a solid. The yield and purity will depend on the specific 1,3-dicarbonyl compound used.
Visualizations
Signaling Pathway Diagram
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Semantic Scholar [semanticscholar.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Chloro-6-hydrazinopyrimidine, a key intermediate in the development of various pharmaceutical compounds.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocyclic systems. These scaffolds are central to the development of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development industry. The primary synthetic route involves the nucleophilic substitution of one chlorine atom of 4,6-dichloropyrimidine with hydrazine. The reaction is typically straightforward, but optimization of conditions is key for achieving high yield and purity on a larger scale.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of this compound from 4,6-dichloropyrimidine and hydrazine hydrate.
| Parameter | Method 1 | Method 2 |
| Starting Material | 4,6-dichloropyrimidine | 4,6-dichloropyrimidine |
| Reagent | Hydrazine hydrate (80%) | Hydrazine hydrate |
| Solvent | Methanol | Ethanol |
| Temperature | Room Temperature | 20 °C |
| Reaction Time | 1 hour | 1.5 hours |
| Reported Yield | ~85% (calculated from masses)[1] | 95.0%[2] |
| Reference | US Patent 05084458[1] | DOI: 10.1016/j.molstruc.2018.08.018[2] |
Note: The yield for Method 1 was calculated based on the reported masses of reactant and product (12g of 4,6-dichloropyrimidine yielding 10g of this compound).
Synthesis Pathway Diagram
The following diagram illustrates the chemical transformation from 4,6-dichloropyrimidine to this compound.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the synthesis of this compound, optimized for safety and yield.[1][2]
Materials and Equipment:
-
4,6-dichloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Methanol or Ethanol (ACS grade or higher)
-
Water (deionized)
-
Large reaction vessel equipped with a mechanical stirrer, dropping funnel, and temperature probe
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 12.0 g of 4,6-dichloropyrimidine in 100 mL of methanol. Begin stirring the solution at room temperature.[1]
-
Reagent Addition: Slowly add 12 mL of 80% hydrazine hydrate dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed; maintain the internal temperature below 30°C, using an ice bath if necessary.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 1 to 1.5 hours.[1][2] A precipitate will form as the reaction progresses.
-
Product Isolation: After the reaction is complete, isolate the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid cake with a generous amount of cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.[1]
-
Drying: Dry the purified product, this compound, under vacuum or in a drying oven at 50-60°C until a constant weight is achieved. The final product should be an off-white crystalline powder.[2]
Expected Outcome: Following this protocol, approximately 10-11 g of this compound is expected, corresponding to a yield of 85-95%. The melting point should be in the range of 164-165 °C.[2]
Safety and Handling Precautions
-
4,6-dichloropyrimidine: Is a corrosive and toxic solid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the addition of hydrazine hydrate on a large scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-hydrazinopyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 4-Chloro-6-hydrazinopyrimidine, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of this compound?
A1: The synthesis of this compound from 4,6-dichloropyrimidine and hydrazine hydrate is a high-yielding reaction. Under optimized conditions, yields can be as high as 95%.[1][2]
Q2: What is the most common side reaction that lowers the yield?
A2: The most significant side reaction is the di-substitution of the pyrimidine ring, where hydrazine attacks both chloro-positions (C4 and C6). This forms the undesired byproduct 4,6-bis(hydrazinyl)pyrimidine, which can be difficult to remove and significantly reduces the yield of the target mono-substituted product.[3]
Q3: How can the formation of the di-substituted byproduct be minimized?
A3: Controlling the reaction conditions is critical to favor mono-substitution. The two most important parameters are:
-
Stoichiometric Control : Use a slight excess of hydrazine hydrate. A molar ratio of approximately 1.1 to 1.2 equivalents of hydrazine hydrate to one equivalent of 4,6-dichloropyrimidine is often recommended to ensure the starting material is consumed while minimizing di-substitution.[3]
-
Temperature Control : The reaction is highly exothermic. It is crucial to add the hydrazine hydrate slowly and dropwise while maintaining a low reaction temperature (e.g., 0-5 °C).[2] After the addition is complete, the reaction can be allowed to warm to room temperature.[2][3]
Q4: My yield is low despite controlling stoichiometry and temperature. What else could be the issue?
A4: If reaction conditions are optimized, low yields may stem from the quality of the starting material, 4,6-dichloropyrimidine. Its synthesis often involves phosphorus oxychloride, and residual impurities from this process can interfere with the subsequent reaction.[4][5] It is advisable to use high-purity 4,6-dichloropyrimidine or purify it before use.
Q5: How is the reaction progress typically monitored?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] This allows for the visualization of the consumption of the starting material (4,6-dichloropyrimidine) and the formation of the product.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Excessive Di-substitution: Formation of 4,6-bis(hydrazinyl)pyrimidine byproduct.[3] | Carefully control the stoichiometry; use only a slight excess (1.1-1.2 eq.) of hydrazine hydrate. Maintain a low temperature (0-5 °C) during the dropwise addition of hydrazine.[2][3] |
| Incomplete Reaction: Starting material remains at the end of the reaction time. | Monitor the reaction to completion using TLC. Ensure the quality of the hydrazine hydrate is high and its concentration is known.[2][3] | |
| Impure Starting Material: Purity of 4,6-dichloropyrimidine is low. | Use high-purity starting material. If necessary, purify the 4,6-dichloropyrimidine by extraction or recrystallization before the reaction.[4] | |
| Product Loss During Workup: The product is not fully precipitated or is lost during purification. | After the reaction is complete, pour the mixture into water to precipitate the crude product. Purify via recrystallization with a suitable solvent like ethanol.[2] | |
| Presence of Significant Impurities in Final Product | Unreacted 4,6-dichloropyrimidine: The reaction was not allowed to proceed to completion. | Ensure adequate reaction time by monitoring with TLC until the starting material spot disappears.[2] |
| 4,6-bis(hydrazinyl)pyrimidine Impurity: Reaction conditions favored di-substitution.[3] | Optimize the reaction as described above (stoichiometry and temperature control). Purify the final product carefully by recrystallization from ethanol.[2] |
Data Presentation
The tables below summarize the impact of key reaction parameters on product yield and purity.
Table 1: Effect of Hydrazine Stoichiometry on Product Distribution
| Molar Ratio (Hydrazine : Dichloropyrimidine) | Target Product Yield (%) | Di-substituted Byproduct (%) |
| 1.0 : 1 | ~85% | < 5% (with unreacted starting material) |
| 1.2 : 1 (Recommended) | >95% | ~5% |
| 2.5 : 1 | < 20% | >80% |
Note: Data is illustrative, based on established chemical principles for this reaction type.
Table 2: Effect of Addition Temperature on Selectivity
| Temperature of Hydrazine Addition | Target Product Purity (%) | Di-substituted Byproduct (%) |
| 0-5 °C (Recommended) | >95% | < 5% |
| 25 °C (Room Temperature) | ~80% | ~20% |
| 50 °C | < 60% | >40% |
Note: Data is illustrative, based on established chemical principles for this reaction type.
Experimental Protocols
Protocol: Synthesis of this compound[2]
This protocol describes the general procedure for the synthesis from 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine (100 mmol)
-
Hydrazine hydrate (120 mmol)
-
Ethanol
-
Water
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, dissolve 4,6-dichloropyrimidine (15 g, 100 mmol) in ethanol.
-
Cool the flask in an ice bath to a temperature of 0-5 °C.
-
Slowly add hydrazine hydrate (4.7 mL, 120 mmol) dropwise to the reaction flask under continuous stirring, ensuring the temperature remains below 5 °C.
-
After the dropwise addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 90 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: Hexane/Ethyl Acetate).
-
Once the reaction is complete, pour the mixture into a beaker containing cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a light yellow or off-white solid.[1][2]
Expected Yield: 95%
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameters influencing reaction yield and purity.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound CAS#: 5767-35-1 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of pyrazolo[3,4-d]pyrimidines?
A1: The most frequently encountered side reactions include:
-
Formation of Regioisomers: Particularly during N-alkylation or N-glycosylation, a mixture of N1 and N2 isomers is often formed.
-
Dimroth Rearrangement: This isomerization can occur under certain conditions, leading to the formation of a more thermodynamically stable pyrazolo[3,4-d]pyrimidine isomer.
-
Hydrolysis of Functional Groups: Nitrile or ester groups present on the starting pyrazole or pyrimidine precursors can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.
-
Incomplete Cyclization: Failure of the pyrimidine ring to close can result in the isolation of intermediate compounds.
-
Formation of Byproducts from Starting Materials: Self-condensation of reactants or reaction with impurities can lead to undesired products.
Q2: How can I differentiate between the N1 and N2 alkylated regioisomers of a pyrazolo[3,4-d]pyrimidine?
A2: A combination of spectroscopic techniques is typically employed for the structural elucidation of N1 and N2 isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyrazole and pyrimidine rings will differ between the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also be distinct for each isomer.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be crucial in determining the spatial proximity between the alkyl group and specific protons on the pyrazolo[3,4-d]pyrimidine core, thus confirming the position of alkylation.[1]
-
-
UV Spectroscopy: The UV absorption maxima (λmax) can differ between the N1 and N2 isomers.[1]
-
X-ray Crystallography: Unambiguous structural determination can be achieved if suitable crystals of the isomers can be obtained.
Q3: What is the Dimroth rearrangement and when should I be concerned about it?
A3: The Dimroth rearrangement is an isomerization reaction that can occur in many nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines. It involves the opening of the pyrimidine ring followed by re-cyclization to form a more thermodynamically stable isomer.[2][3][4][5] You should be concerned about this rearrangement when your reaction is carried out under acidic or basic conditions, or at elevated temperatures, especially if your pyrazolo[3,4-d]pyrimidine has an imino substituent.[6][7]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of a Mixture of N1 and N2 Regioisomers during N-Alkylation
Question: I am trying to alkylate my pyrazolo[3,4-d]pyrimidine, but I am getting a low yield of the desired product and a mixture of N1 and N2 isomers. How can I improve the regioselectivity and overall yield?
Answer: The regioselectivity of N-alkylation is highly dependent on the reaction conditions, particularly the solvent and the base used. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for N-alkylation regioselectivity issues.
Quantitative Data on N-Alkylation Regioselectivity
The choice of solvent can significantly impact the ratio of N1 to N2 alkylated products.
| Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | THF | 1:8 | [2] |
| 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | Iodomethane | NaHMDS | DMSO | 4:1 | [2] |
Experimental Protocol: Regioselective N2-Methylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine [2]
-
Materials: 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, sodium bis(trimethylsilyl)amide (NaHMDS), tetrahydrofuran (THF), iodomethane.
-
Procedure: a. To a solution of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in anhydrous THF, add NaHMDS (1.1 equivalents) at 0 °C under an inert atmosphere. b. Stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture to 0 °C and add iodomethane (1.2 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Issue 2: Unwanted Hydrolysis of Nitrile or Ester Groups
Question: My starting material, an aminopyrazole-carbonitrile or -carboxylate, is undergoing hydrolysis to the corresponding amide or carboxylic acid during the cyclization step. How can I prevent this?
Answer: Hydrolysis of nitrile and ester groups is typically promoted by acidic or basic conditions, especially in the presence of water. Here’s how to troubleshoot this problem:
Logical Diagram for Preventing Hydrolysis
Caption: Decision-making process to prevent hydrolysis of functional groups.
Experimental Protocol: Cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with Formamide (Minimizing Hydrolysis) [7]
-
Materials: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, formamide.
-
Procedure: a. In a round-bottom flask, heat a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide. b. Maintain the reaction temperature at 180-190 °C for 2-3 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into ice-water to precipitate the product. f. Collect the solid by filtration, wash with water, and dry. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Note: Using a large excess of formamide and ensuring the starting material is dry can help minimize competing hydrolysis reactions.
Issue 3: Formation of Dimroth Rearrangement Product
Question: I have synthesized a pyrazolo[3,4-d]pyrimidine, but I suspect it has rearranged to a more stable isomer. How can I confirm this and prevent it in the future?
Answer: The Dimroth rearrangement is a known side reaction for this class of compounds. Confirmation and prevention are key.
Troubleshooting Workflow for Dimroth Rearrangement
Caption: Workflow for identifying and preventing the Dimroth rearrangement.
General Recommendations to Avoid Dimroth Rearrangement:
-
Maintain Neutral pH: Whenever possible, conduct reactions under neutral conditions. If a base is required, consider using a non-ionic organic base like triethylamine or diisopropylethylamine instead of strong inorganic bases.
-
Control Temperature: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Limit Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to avoid prolonged exposure to conditions that may induce rearrangement.
This technical support center provides a starting point for troubleshooting common side reactions in the synthesis of pyrazolo[3,4-d]pyrimidines. For more complex issues, consulting the primary literature for specific analogous reactions is highly recommended.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-6-hydrazinopyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during the purification of 4-Chloro-6-hydrazinopyrimidine.
Purification Workflow Overview
The purification of this compound from a crude reaction mixture typically involves a primary purification step, followed by analysis to assess purity. If required, a secondary, higher-resolution purification method can be employed.
Caption: General workflow for the purification and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for purifying crude this compound?
A1: For routine purification, recrystallization from ethanol and water is a highly effective and economical method. This technique can yield purities of over 95%.[1] For very high purity requirements or for separating closely related impurities, flash column chromatography or preparative HPLC may be necessary.
Q2: What are the likely impurities in a crude sample of this compound synthesized from 4,6-dichloropyrimidine and hydrazine hydrate?
A2: The most probable impurities include:
-
Unreacted 4,6-dichloropyrimidine: The starting material for the synthesis.
-
Excess hydrazine hydrate: A reagent used in the synthesis.
-
4,6-dihydrazinopyrimidine: A potential disubstituted by-product, although its formation may be limited due to the deactivating effect of the first hydrazine substitution.[2]
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to off-white or pale yellowish-white solid.[1] Its reported melting point is in the range of 164-165 °C.[1] A broad melting range or a melting point significantly lower than this suggests the presence of impurities.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is an excellent method for monitoring the purification.[1] A common solvent system is a mixture of hexane and ethyl acetate. In such a system, this compound has a reported Rf value of approximately 0.5.[1] By comparing the spots of the crude mixture, the purified fractions, and the starting material, you can assess the purity.
Troubleshooting Guides
Recrystallization Issues
Q5: My yield after recrystallization is very low. What could be the cause?
A5: Low yield during recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time, preferably in an ice bath, to maximize crystal formation.
-
Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
Q6: The product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A6: "Oiling out" occurs when the solute precipitates as a liquid. This can happen if the solution is supersaturated or cools too quickly. To resolve this:
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Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to reduce the saturation.
-
Allow the solution to cool very slowly. You can do this by letting the flask cool to room temperature on a benchtop before moving it to an ice bath.
-
Seeding the solution with a tiny crystal of pure product can help initiate proper crystallization.
Q7: After recrystallization, my product is still not pure according to TLC or melting point analysis. What should I do?
A7: If a single recrystallization does not provide the desired purity, you can either:
-
Perform a second recrystallization: Sometimes, a second pass is sufficient to remove residual impurities.
-
Switch to a different purification method: If impurities have similar solubility profiles to your product, recrystallization may not be effective. In this case, column chromatography is the recommended next step.
Column Chromatography Issues
Q8: I am developing a column chromatography method. What is a good starting solvent system?
A8: A good starting point for developing a flash column chromatography method is a solvent system of hexane and ethyl acetate. Based on a reported Rf value of 0.5, a mobile phase of 30-50% ethyl acetate in hexane is a reasonable starting point for achieving an optimal Rf of 0.2-0.4 for column separation. For nitrogen-containing basic compounds like this, adding a small amount (0.1-1%) of triethylamine to the eluent can help to reduce tailing and improve peak shape.
Q9: My compound is streaking on the TLC plate and giving broad peaks during column chromatography. Why is this happening?
A9: Streaking and peak broadening are common with basic compounds like hydrazinopyrimidines on silica gel due to interactions with acidic silanol groups. To mitigate this:
-
Add a basic modifier: As mentioned, adding a small amount of triethylamine or pyridine to your eluent can neutralize the acidic sites on the silica gel.
-
Use a different stationary phase: Deactivated or basic alumina can be a good alternative to silica gel for purifying basic compounds.
Q10: My compound is not dissolving well in the mobile phase for loading onto the column. What should I do?
A10: If your compound has poor solubility in the eluent, you can use a "dry loading" technique:
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution.
-
Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder of your compound adsorbed onto the silica gel.
-
This powder can then be carefully added to the top of your packed column.
Data Presentation
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | ~85-95%[1] | >95% | Cost-effective, simple setup, good for large scales. | May not remove impurities with similar solubility; can have lower recovery if not optimized. |
| Flash Column Chromatography | 60-90% (Estimated) | >98% | High resolution for separating closely related impurities. | More time-consuming, requires more solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by precipitation and recrystallization.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10 grams of crude this compound in 80-100 mL of methanol.
-
Gently heat the mixture with stirring until all the solid has dissolved.
-
To the warm solution, add 80-100 mL of deionized water dropwise while stirring. The solution may become cloudy.
-
Continue stirring and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold water (2 x 15 mL).
-
Dry the purified product under vacuum to a constant weight.
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Determine the yield and check the purity by measuring the melting point and running a TLC.
Protocol 2: Flash Column Chromatography of this compound
Objective: To achieve high purity of this compound using flash column chromatography.
Materials:
-
Crude or partially purified this compound
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Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates and developing chamber
-
Fraction collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a 7:3 mixture of hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product. If streaking is observed, add 0.5% triethylamine to the solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method described in Q10.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
overcoming solubility issues with 4-Chloro-6-hydrazinopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-6-hydrazinopyrimidine. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterocyclic organic compound with the chemical formula C₄H₅ClN₄.[1] It possesses a pyrimidine ring structure, which is a core component of nucleic acids, and is functionalized with a chloro and a hydrazino group. It is typically a white to off-white solid at room temperature and serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3]
Q2: What are the primary applications of this compound in research and development?
Due to its reactive nature, this compound is a valuable building block in medicinal chemistry and drug design. The hydrazine group can readily react with ketones and aldehydes to form hydrazones, and the chloro group can be displaced by various nucleophiles. This allows for the synthesis of a wide range of more complex molecules, including pyrazole derivatives, which are known to exhibit a variety of biological activities such as anti-inflammatory, analgesic, and antimicrobial properties.
Q3: What are the main challenges when working with this compound?
A primary challenge encountered by researchers is the compound's limited solubility in many common solvents, which can complicate its use in various reactions and biological assays.[4][5] Ensuring complete dissolution is critical for accurate dosing, achieving desired reaction kinetics, and obtaining reliable experimental results.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solvent Selection
This compound, like many pyrimidine derivatives, exhibits moderate solubility in polar solvents.[1] The solubility is influenced by the solvent's polarity, temperature, and the presence of functional groups capable of hydrogen bonding.
Recommended Solvents:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often the first choice for dissolving pyrimidine derivatives due to their strong solvating power.[4][5][6]
-
Polar Protic Solvents: Alcohols such as ethanol and methanol can also be effective, particularly with heating.[7]
Solubility Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides a general guide based on data for structurally similar pyrimidine derivatives and qualitative observations from synthesis protocols.
| Solvent | Expected Solubility at Room Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Generally the best initial choice for creating stock solutions.[4][5] |
| N,N-Dimethylformamide (DMF) | High | A good alternative to DMSO.[6] |
| Ethanol | Low to Moderate | Solubility significantly increases with heating. Used for recrystallization.[2][8] |
| Methanol | Low to Moderate | Similar to ethanol, heating will likely improve solubility.[7] |
| Water | Low | Generally has poor aqueous solubility.[4][5] |
| Acetone | Low | |
| Dichloromethane (DCM) | Low | |
| Hexane | Insoluble |
Experimental Protocols for Enhancing Solubility
If you encounter precipitation or incomplete dissolution, the following protocols can be employed.
Protocol 1: Heating
For many organic compounds, solubility increases with temperature.[6]
-
Procedure:
-
Add the desired amount of this compound to your chosen solvent (e.g., ethanol, methanol) in a suitable flask.
-
Gently heat the mixture while stirring continuously. A water bath or oil bath is recommended for controlled heating.
-
Monitor the dissolution visually. Continue heating until all the solid has dissolved.
-
Allow the solution to cool to the desired reaction temperature. Be aware that the compound may precipitate out of solution upon cooling if the saturation point is exceeded.
-
Protocol 2: Using Co-solvents
A mixture of solvents can sometimes provide better solubility than a single solvent.
-
Procedure:
-
Dissolve the this compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO).
-
Slowly add this concentrated solution to a larger volume of a second, miscible solvent in which the compound is less soluble but which is required for the experiment (e.g., an aqueous buffer).
-
Observe for any signs of precipitation. If cloudiness appears, you may need to adjust the ratio of the co-solvents or reduce the final concentration.
-
Protocol 3: pH Adjustment
The hydrazine group in this compound is basic and can be protonated. Adjusting the pH of the solution may enhance solubility, although this can also affect the compound's reactivity and stability.
-
Procedure:
-
Suspend the this compound in your desired aqueous or alcoholic solvent.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring for dissolution.
-
Once dissolved, the pH can be carefully readjusted with a dilute base if necessary for the subsequent experimental steps, though this may cause precipitation.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
References
- 1. CAS 5767-35-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 5767-35-1 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. This compound CAS#: 5767-35-1 [m.chemicalbook.com]
Technical Support Center: 4-Chloro-6-hydrazinopyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-6-hydrazinopyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Cause(s) | Recommended Action(s) |
| YLD-01 | Low to No Product Yield | 1. Poor Quality Starting Materials: Impurities in 4,6-Dichloropyrimidine or degraded hydrazine hydrate can inhibit the reaction. 2. Incorrect Reaction Temperature: Deviation from the optimal temperature range can lead to incomplete reaction or side product formation. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Quality Check: Ensure the purity of 4,6-Dichloropyrimidine using techniques like NMR or GC-MS. Use fresh, properly stored hydrazine hydrate. 2. Temperature Control: Maintain the reaction temperature strictly between 0-5°C during the addition of hydrazine hydrate and then at room temperature. Use a calibrated thermometer and a reliable cooling bath. 3. Monitor Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. |
| PUR-01 | Difficulty in Product Purification | 1. Presence of Side Products: Formation of di-substituted (dihydrazino) pyrimidine or other byproducts can complicate purification. 2. Oily Product Instead of Solid: The crude product may not precipitate cleanly, appearing as an oil. This could be due to residual solvent or impurities. | 1. Recrystallization: Perform recrystallization from ethanol as this is an effective method for purifying the desired product from common impurities.[1] 2. Solvent Removal & Seeding: Ensure all reaction solvent is removed under reduced pressure. If an oil persists, try adding a seed crystal of pure product to induce crystallization. Washing with cold water can also help solidify the product. |
| RXN-01 | Formation of Multiple Products (Observed on TLC) | 1. Over-reaction: Using an excess of hydrazine hydrate or elevated temperatures can lead to the formation of 4,6-dihydrazinopyrimidine. 2. Ring Cleavage: Under harsh conditions (e.g., high temperatures, prolonged reaction times), hydrazine can cause cleavage of the pyrimidine ring.[2] | 1. Stoichiometry and Temperature Control: Use a slight excess (around 1.2 equivalents) of hydrazine hydrate and maintain the recommended low temperature during addition. 2. Mild Conditions: Avoid excessive heating and prolonged reaction times to prevent degradation of the pyrimidine ring. |
| HND-01 | Product Instability or Discoloration | 1. Exposure to Air and Moisture: The hydrazino group can be susceptible to oxidation. 2. Improper Storage: Storing the product at room temperature or in a non-inert atmosphere can lead to degradation. | 1. Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) as much as possible. 2. Proper Storage: Store the purified this compound in a tightly sealed container, under an inert atmosphere, and in a freezer at -20°C to ensure long-term stability.[1][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Ethanol is the most commonly reported and effective solvent for this reaction. It provides good solubility for the starting material, 4,6-Dichloropyrimidine, and facilitates the precipitation of the product upon completion of the reaction.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4,6-Dichloropyrimidine spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.
Q3: What are the expected yield and purity of the final product?
A3: With an optimized protocol, a yield of up to 95% can be achieved.[1] The purity of the recrystallized product is typically high, often exceeding 95%.[5]
Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?
A4: Yes, hydrazine hydrate is a hazardous substance. It is corrosive and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: Can anhydrous hydrazine be used instead of hydrazine hydrate?
A5: While both anhydrous hydrazine and hydrazine hydrate can react with pyrimidines, hydrazine hydrate is more commonly used and is generally sufficient for this synthesis.[2] Anhydrous hydrazine is more reactive and requires more stringent handling precautions.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4,6-Dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Hydrazine hydrate
-
Ethanol
-
Water (deionized)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4,6-Dichloropyrimidine (e.g., 15 g, 100 mmol) in ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add hydrazine hydrate (e.g., 4.7 mL, 120 mmol) dropwise to the cooled solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 90 minutes.
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Monitor the reaction progress by TLC until the 4,6-Dichloropyrimidine is consumed.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Purify the crude product by recrystallization from ethanol to obtain this compound as a light yellow solid.[1]
Visual Guides
Experimental Workflow
Caption: Synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for synthesis optimization.
References
common impurities in commercial 4-Chloro-6-hydrazinopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Chloro-6-hydrazinopyrimidine. The information provided addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is synthesized from 4,6-dichloropyrimidine and hydrazine hydrate. As a result, the most common impurities are typically related to the starting materials and side reactions. These include:
-
Process-Related Impurities:
-
4,6-Dichloropyrimidine: Unreacted starting material.
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4,6-Dihydrazinopyrimidine: A common by-product resulting from the di-substitution of the pyrimidine ring by hydrazine.
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4,6-Dihydroxypyrimidine: An impurity that can arise from the synthesis of the 4,6-dichloropyrimidine precursor.
-
-
Degradation Impurities:
-
While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar compounds can undergo hydrolysis or oxidation under certain conditions. Forced degradation studies are recommended to identify potential degradation products under specific experimental or storage conditions.
-
Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A2: An unexpected peak could be one of the common process-related impurities or a degradation product. To identify it, you can:
-
Analyze Certified Reference Standards: Inject certified reference standards of the suspected impurities (4,6-dichloropyrimidine and 4,6-dihydrazinopyrimidine) to compare their retention times with your unknown peak.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities by providing molecular weight information.[1]
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Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help generate potential degradation products. Analyzing these stressed samples by HPLC can help identify if your unknown peak is a degradant.
Q3: My reaction yield is consistently low, and I suspect impurity issues with my starting material. What should I do?
A3: Low yields can indeed be caused by impurities in the starting this compound.
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Purity Assessment: First, assess the purity of your commercial batch using a validated analytical method, such as the HPLC protocol provided below.
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Quantitative Analysis: Quantify the levels of key impurities like 4,6-dichloropyrimidine and 4,6-dihydrazinopyrimidine. High levels of the di-substituted impurity indicate that a significant portion of the desired product was over-reacted during synthesis. High levels of the dichloro starting material suggest an incomplete reaction.
-
Purification: If the impurity levels are high, consider purifying the starting material by recrystallization.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected side reaction or low yield in a subsequent synthetic step. | The presence of unreacted 4,6-dichloropyrimidine in your this compound can lead to unwanted side products in your reaction. | 1. Check the purity of your starting material using the provided HPLC method. 2. If significant amounts of 4,6-dichloropyrimidine are present, consider purifying it by recrystallization from a suitable solvent like ethanol. |
| Formation of a highly polar, insoluble by-product. | This could be the di-substituted impurity, 4,6-dihydrazinopyrimidine, which is generally less soluble in common organic solvents. | 1. Confirm the identity of the by-product using LC-MS or by comparing its properties to a reference standard. 2. Optimize your reaction conditions to minimize the formation of this by-product in future experiments (e.g., by adjusting stoichiometry or reaction temperature). |
| Inconsistent reaction outcomes between different batches of commercial this compound. | Different commercial batches may have varying impurity profiles. | 1. Always analyze a new batch of starting material for purity and impurity levels before use. 2. Keep a record of the impurity profile for each batch to correlate with reaction performance. |
| Appearance of new peaks in the HPLC chromatogram after storing the material for an extended period. | This may indicate degradation of the this compound. | 1. Store the material in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation. 2. Perform forced degradation studies to understand the stability of the compound under your storage and experimental conditions. |
Quantitative Data on Impurities
| Impurity | Typical Reporting Threshold (%) | Typical Qualification Threshold (%) |
| 4,6-Dichloropyrimidine | ≥ 0.05 | ≥ 0.15 |
| 4,6-Dihydrazinopyrimidine | ≥ 0.05 | ≥ 0.15 |
| 4,6-Dihydroxypyrimidine | ≥ 0.05 | ≥ 0.15 |
| Any other single unknown impurity | ≥ 0.05 | ≥ 0.10 |
| Total Impurities | - | ≤ 1.0 |
Experimental Protocol: Stability-Indicating HPLC Method
This section provides a detailed methodology for a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the analysis of this compound and its potential impurities.
Objective: To separate and quantify this compound from its potential process-related and degradation impurities.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Reference standards for potential impurities (if available)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase (initial conditions) to obtain a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic pathway and potential process-related impurities.
Caption: A logical workflow for troubleshooting impurity-related issues.
References
stability issues of 4-Chloro-6-hydrazinopyrimidine in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-Chloro-6-hydrazinopyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
You are observing variable yields, unexpected side products, or a complete failure of your reaction involving this compound in solution.
Possible Cause: Degradation of this compound due to solution instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
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Verify Storage of Solid Compound: Confirm that your stock of this compound is stored in a cool, dry, and inert atmosphere, as it is sensitive to moisture and air.[1][2][3]
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Prepare Fresh Solutions: Due to potential instability in solution, always prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods.
-
Solvent Selection and Purity:
-
Use high-purity, anhydrous solvents. Polar aprotic solvents like DMSO or DMF are often suitable for dissolving pyrimidine derivatives.[4]
-
Be aware that protic solvents like water, methanol, or ethanol can act as nucleophiles and potentially displace the chloro group, leading to hydrolysis or solvolysis byproducts.
-
-
pH Control: The hydrazine and pyrimidine moieties are sensitive to pH. Extreme acidic or basic conditions can lead to rapid degradation.[5][6] Buffer your reaction mixture if necessary and avoid strong acids or bases unless required by the reaction protocol.
-
Temperature Management: Elevated temperatures can accelerate degradation.[7] Run reactions at the lowest effective temperature and monitor for product formation and decomposition.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of both the desired product and any byproducts in real-time.
-
Byproduct Analysis: If unexpected spots or peaks appear, attempt to characterize them using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to understand the degradation pathways.[8][9][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns stem from the reactivity of the chloro and hydrazino groups on the electron-deficient pyrimidine ring. The main degradation pathways to consider are:
-
Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic attack by water, especially under acidic or basic conditions, leading to the formation of 4-hydroxy-6-hydrazinopyrimidine. The rate of hydrolysis is generally pH-dependent.[12][13][14]
-
Oxidation: The hydrazine moiety can be susceptible to oxidation, which can be catalyzed by trace metals or exposure to air.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of pyrimidine-based compounds.[5][7]
Q2: What is the recommended solvent for dissolving this compound?
| Solvent | Anticipated Solubility | Notes |
| DMSO | High | A good initial choice for creating stock solutions.[4][15] Be aware that it can be difficult to remove completely. |
| DMF | High | Similar to DMSO, a strong polar aprotic solvent. |
| Ethanol/Methanol | Moderate to Low | Use with caution as these are protic solvents and can potentially react with the compound. Anhydrous grades are recommended. |
| Water | Low | Solubility is expected to be limited. The compound is susceptible to hydrolysis in aqueous solutions. |
Note: The solubility data presented here is based on general principles for similar compounds and should be experimentally verified.
Q3: How can I assess the stability of my this compound solution for a new experiment?
A3: A preliminary stability study is recommended. This can be done by preparing a solution of the compound in the intended solvent system and monitoring its purity over time under the experimental conditions (e.g., temperature, light exposure).
Stability Assessment Workflow:
Caption: Workflow for assessing solution stability.
A stability-indicating HPLC method is the preferred analytical technique for this purpose.[16][17][18][19][20][21]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[5][6][7][22]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or DAD detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: 0.1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve in methanol.
-
Photodegradation: Expose the methanolic solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength using a DAD detector, likely in the range of 254-280 nm. |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the specificity and stability-indicating nature of the method.
References
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. ukm.my [ukm.my]
- 14. chemrxiv.org [chemrxiv.org]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. public.pensoft.net [public.pensoft.net]
- 18. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. biomedres.us [biomedres.us]
troubleshooting failed reactions involving 4-Chloro-6-hydrazinopyrimidine
Welcome to the technical support center for 4-Chloro-6-hydrazinopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites. The hydrazine group (-NHNH₂) is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds (aldehydes, ketones, esters) and in cyclization reactions. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles or under forcing conditions. The relative reactivity of these sites can be influenced by reaction conditions such as temperature, solvent, and the nature of the other reactants.
Q2: What is a common side reaction to be aware of when using this compound?
A2: A significant side reaction is di-substitution, where a second equivalent of a nucleophile displaces the chlorine atom after the hydrazine group has reacted, or vice-versa if the nucleophile is strong enough. For instance, in reactions with hydrazine hydrate itself at elevated temperatures, the formation of 4,6-dihydrazinopyrimidine can occur. Careful control of stoichiometry and reaction temperature is crucial to minimize this.[1]
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. A common mobile phase for this compound and its derivatives is a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere, such as in a freezer at -20°C.[2][3] This minimizes degradation over time.
Troubleshooting Guide: Synthesis of Pyrazolo[1,5-a]pyrimidines
A common application of this compound is in the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are of interest in medicinal chemistry. A typical reaction involves the condensation of this compound with a β-ketoester. Below is a troubleshooting guide for this specific application.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed. |
| - Temperature: Gradually increase the reaction temperature. Some condensations require reflux conditions to proceed to completion. | |
| - Catalyst: For less reactive β-ketoesters, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the initial condensation. | |
| Poor Quality of Reagents | - This compound: Ensure the starting material is pure and has been stored correctly. Purity can be checked by melting point or NMR. |
| - β-ketoester: Use a freshly distilled or high-purity β-ketoester. Impurities can inhibit the reaction. | |
| - Solvent: Ensure the solvent is anhydrous, as water can interfere with the condensation reaction. | |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants. A slight excess of the β-ketoester (1.1-1.2 equivalents) can sometimes drive the reaction to completion. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting & Optimization |
| Formation of Di-substituted Byproduct | - Stoichiometry: Use a strict 1:1 molar ratio of this compound to the β-ketoester. |
| - Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Add the β-ketoester slowly to the reaction mixture. | |
| Formation of Isomeric Products | - The cyclization of the intermediate hydrazone can sometimes lead to the formation of regioisomers. The choice of solvent and base can influence the regioselectivity. Consider screening different solvents (e.g., ethanol, acetic acid, DMF). |
| Degradation of Starting Material or Product | - If the reaction is run at high temperatures for an extended period, degradation may occur. Monitor the reaction closely and work it up as soon as it is complete. |
Experimental Protocols
General Procedure for the Synthesis of a 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine Derivative
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the β-ketoester (e.g., ethyl acetoacetate, 1.0-1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical reaction conditions for the synthesis of a 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine derivative, illustrating the effect of different parameters on the reaction outcome.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observation |
| 1 | Ethanol | 80 | 6 | 75 | Clean reaction, product precipitates on cooling. |
| 2 | Acetic Acid | 100 | 4 | 85 | Faster reaction rate, higher yield. |
| 3 | DMF | 120 | 2 | 60 | Faster reaction but formation of colored impurities. |
| 4 | Toluene | 110 | 12 | 40 | Slower reaction, incomplete conversion. |
Mandatory Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting failed reactions.
BRAF-V600E Signaling Pathway
Many pyrimidine-pyrazole hybrids have been investigated as inhibitors of protein kinases involved in cancer signaling pathways. The BRAF-V600E mutation leads to constitutive activation of the MAPK/ERK pathway, promoting cell proliferation.
Caption: The constitutively active BRAF-V600E signaling pathway.
References
Navigating Solvent Selection for 4-Chloro-6-hydrazinopyrimidine Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the selection of alternative solvents for reactions involving 4-Chloro-6-hydrazinopyrimidine. The focus is on providing practical, actionable information to overcome common experimental challenges and to promote the adoption of greener, more sustainable chemical practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary issues with using traditional solvents for this compound reactions?
Traditional solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated hydrocarbons, while often effective at dissolving reactants and facilitating reactions, present several challenges. These include:
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Toxicity and Environmental Hazards: Many conventional solvents are toxic, carcinogenic, or harmful to the environment.[1]
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High Boiling Points: Solvents like DMF and DMSO have high boiling points, making them difficult to remove during product workup and purification, often requiring high vacuum and elevated temperatures which can degrade sensitive products.
-
Reaction Byproducts: Some aprotic polar solvents can participate in side reactions, leading to impurities.
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Cost and Waste Generation: The purchase and disposal of hazardous solvents contribute significantly to the overall cost and environmental footprint of a synthetic process.[2]
Q2: What are some promising "green" alternative solvents for reactions with this compound?
Several greener alternatives are gaining traction in pyrimidine chemistry:
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Water: For certain nucleophilic aromatic substitution (SNAr) reactions, particularly aminations, water can be an excellent solvent, especially under acidic conditions.[2] It is non-toxic, non-flammable, and inexpensive.
-
Polyethylene Glycol (PEG-400): This non-toxic, biodegradable polymer has shown great promise as a solvent for nucleophilic substitutions on nitrogen-containing heterocycles, often leading to high yields in short reaction times.[3][4]
-
Ionic Liquids (ILs): These salts with low melting points are considered environmentally friendly due to their low volatility and high thermal stability.[5][6][7] They can be tailored to have specific solvent properties.
-
Solvent-Free Conditions: In some cases, reactions can be conducted without a solvent, for example, by grinding the reactants together.[8][9] This approach minimizes waste and can lead to shorter reaction times.
Q3: How does the choice of solvent affect the reaction rate and yield?
The solvent plays a crucial role in nucleophilic aromatic substitution (SNAr) reactions, which are common for this compound. Polar aprotic solvents are generally favored as they can solvate the nucleophile and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[10] The dielectric constant of the solvent can influence the reaction rate, with higher polarity often leading to faster reactions.[11] However, protic solvents like water and alcohols can also be effective, particularly when they can participate in the reaction mechanism, for example, through hydrogen bonding.
Q4: Are there any compatibility issues I should be aware of when using alternative solvents?
Yes, potential compatibility issues include:
-
Solubility: this compound and the incoming nucleophile must have sufficient solubility in the chosen solvent at the reaction temperature. For instance, while water is a green solvent, the solubility of many organic compounds in it is limited. In such cases, a co-solvent like DMF might be necessary.[2]
-
Reactivity with the Solvent: Some solvents can react with the starting materials or the product. For example, nucleophilic solvents like alcohols can compete with the intended nucleophile in the substitution reaction.[10]
-
Workup and Purification: The choice of solvent will impact the workup procedure. For example, water-soluble solvents like PEG-400 or ionic liquids require different extraction and purification strategies compared to volatile organic solvents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Solubility of Reactants | 1. Gently heat the reaction mixture to improve solubility. 2. Consider a co-solvent system. For aqueous reactions, a small amount of an organic solvent like DMF can be added.[2] 3. Switch to a solvent with better solubilizing properties for your specific reactants (see Data Presentation table for suggestions). |
| Poor Nucleophile Activation | 1. If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to neutralize the HCl formed.[10] 2. For alcohol nucleophiles, a strong base like sodium hydride (NaH) can be used to generate the more reactive alkoxide. |
| Solvent Interference | 1. If using a nucleophilic solvent (e.g., ethanol), it may be competing with your desired nucleophile. Consider switching to a non-nucleophilic solvent.[10] |
| Low Reaction Temperature | 1. Gradually increase the reaction temperature. Microwave irradiation can also be explored to accelerate the reaction.[10] |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent (Solvolysis) | 1. This is common with nucleophilic solvents like alcohols.[10] Switch to a polar aprotic solvent. |
| Di-substitution instead of Mono-substitution | 1. Use a stoichiometric amount of the nucleophile. 2. Lower the reaction temperature to improve selectivity. |
| Degradation of Starting Material or Product | 1. Ensure the reaction temperature is not too high. 2. Check the compatibility of your compounds with the chosen solvent and any additives (e.g., base). |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| High Boiling Point of Solvent | 1. For solvents like PEG-400, which are not easily removed by evaporation, product isolation can be achieved by adding water and extracting the product with a suitable organic solvent.[4] |
| Product is Soluble in the Aqueous Phase during Workup | 1. Saturate the aqueous phase with salt (e.g., NaCl) to decrease the polarity and "salt out" the product. 2. Use a different extraction solvent. |
| Emulsion Formation during Extraction | 1. Add a small amount of brine. 2. Filter the mixture through a pad of celite. |
Data Presentation
The following table summarizes reaction conditions for nucleophilic aromatic substitution on chloropyrimidine systems, providing a starting point for solvent selection in reactions with this compound. Disclaimer: The data presented below is for analogous systems and may require optimization for your specific reaction.
| Solvent System | Nucleophile | Temperature (°C) | Reaction Time | Yield (%) | Reference/Notes |
| Water | Aniline | 100 | 24 h | Good | Acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2] |
| Water:DMF (1:1) | Aniline | 100 | - | Good Rate | Used as a co-solvent to improve solubility.[2] |
| 2-Propanol | Anilines | - | - | Optimal | Recommended for highly lipophilic and crystalline compounds.[2] |
| PEG-400 | Various Amines | 120 | 5 min | 70-95 | For amination of 7-chloro-5-methyl-[2][5][6]triazolo[1,5-a]pyrimidine. |
| Ethanol | Hydrazine Hydrate | RT | 90 min | 95 | Synthesis of this compound from 4,6-dichloropyrimidine. |
| Solvent-free | Hydrazine Hydrate | Reflux | 6 h | - | Neat reaction of DHPMs esters with hydrazine hydrate.[1] |
| Ionic Liquid | Various | - | - | High | Used as a catalyst and medium for pyrimidine synthesis.[5] |
Experimental Protocols
The following are generalized experimental protocols adapted from the literature for reactions on chloropyrimidine derivatives. These should be considered as starting points and may require optimization.
Protocol 1: Amination in Water (Adapted from Org. Lett. 2013, 15, 22, 5846–5849) [2]
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To a reaction vial, add the 4-chloropyrimidine derivative (1.0 equiv) and the aniline nucleophile (1.1 equiv).
-
Add water as the solvent.
-
Add a catalytic amount of a protic acid (e.g., HCl, 0.1 equiv).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, perform an aqueous work-up by adding a base (e.g., NaHCO₃ solution) and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reaction in PEG-400 (Adapted from Molecules 2018, 23, 1863)
-
In a round-bottom flask, dissolve the 4-chloropyrimidine derivative (1.0 equiv) in PEG-400.
-
Add the nucleophile (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product or to facilitate extraction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove PEG-400.
-
Dry the organic layer, concentrate, and purify the product.
Mandatory Visualization
Caption: Workflow for selecting an alternative solvent.
References
- 1. scispace.com [scispace.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives [mdpi.com]
- 5. Novel Brönsted Acidic Ionic Liquids Confined in UiO-66 Nanocages for the Synthesis of Dihydropyrido[2,3-d]Pyrimidine Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbsac.org [ijbsac.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. zenodo.org [zenodo.org]
Technical Support Center: Synthesis of 4-Chloro-6-hydrazinopyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-hydrazinopyrimidine, with a focus on addressing common scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution of 4,6-dichloropyrimidine with hydrazine hydrate. Typically, the reaction is carried out in a suitable solvent like ethanol or methanol at a controlled temperature.
Q2: What are the primary challenges when scaling up this synthesis?
A2: The main challenges during the scale-up of this compound synthesis include:
-
Controlling Regioselectivity: Minimizing the formation of the di-substituted byproduct, 4,6-bis(hydrazinyl)pyrimidine.
-
Exothermic Reaction Management: Safely managing the heat generated during the reaction, especially during the addition of hydrazine hydrate, to prevent thermal runaway.
-
Product Isolation and Purification: Achieving high purity and consistent crystal form on a large scale can be challenging due to the potential for impurity co-precipitation.
-
Handling of Hazardous Materials: Hydrazine hydrate is a hazardous substance requiring specific handling procedures and safety protocols, which become more complex at an industrial scale.
Q3: What is the major impurity of concern in this synthesis?
A3: The primary impurity is 4,6-bis(hydrazinyl)pyrimidine, formed by the reaction of a second equivalent of hydrazine with the product, this compound. The formation of this impurity reduces the yield and complicates the purification process.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Levels of 4,6-bis(hydrazinyl)pyrimidine Impurity
Problem: The final product is contaminated with significant amounts of the di-substituted byproduct, leading to a lower-than-expected yield of the desired mono-substituted product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incorrect Stoichiometry | Control Molar Ratio: Use a slight excess, but carefully controlled amount, of hydrazine hydrate. A molar ratio of 4,6-dichloropyrimidine to hydrazine hydrate in the range of 1:1.05 to 1:1.2 is often recommended to favor mono-substitution. At a larger scale, precise dosing systems are critical. |
| Poor Temperature Control | Maintain Low Temperature: The reaction is exothermic. Add hydrazine hydrate slowly and maintain a low reaction temperature, typically between 0-10°C, during the addition. After the addition is complete, the reaction may be allowed to slowly warm to room temperature. Utilize an efficient reactor cooling system and monitor the internal temperature closely. |
| Localized "Hot Spots" | Ensure Efficient Mixing: Inadequate agitation can lead to localized areas of high hydrazine concentration and temperature, promoting the formation of the di-substituted byproduct. Ensure the reactor's stirring mechanism provides homogenous mixing throughout the vessel. |
| Prolonged Reaction Time at Elevated Temperature | Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Once the starting material is consumed, proceed with the work-up promptly to avoid further reaction to the di-substituted product. |
Issue 2: Poor Product Quality After Crystallization (Low Purity, Amorphous Material)
Problem: The isolated product has a low purity, contains trapped impurities, or is an amorphous solid instead of crystalline, which can affect downstream processing and product stability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Crystallization Solvent | Solvent Screening: Conduct a solvent screening to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the 4,6-bis(hydrazinyl)pyrimidine impurity remains relatively soluble. Ethanol or ethanol/water mixtures are common starting points. |
| Fast Cooling Rate | Controlled Cooling Profile: Rapid cooling can lead to the formation of small, impure crystals or amorphous precipitation. Implement a controlled, gradual cooling profile to allow for the slow growth of larger, purer crystals. |
| Insufficient Purity of Crude Product | Pre-crystallization Purification: If the crude product is highly impure, consider a pre-purification step such as a wash with a non-polar solvent to remove some impurities before the final crystallization. |
| Co-precipitation of Impurities | Slurry Wash: After crystallization and filtration, wash the filter cake with a cold solvent in which the product is sparingly soluble but the impurities have some solubility. This can help remove surface and trapped impurities. |
Experimental Protocols
Key Experiment: Laboratory Scale Synthesis of this compound
This protocol is a representative laboratory-scale procedure. Scale-up requires careful consideration of heat transfer, mass transfer, and safety.
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4,6-dichloropyrimidine (1.0 eq) in ethanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitoring: Monitor the reaction progress by HPLC or TLC until the 4,6-dichloropyrimidine is consumed.
-
Work-up: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common scale-up issues.
Validation & Comparative
Spectroscopic Fingerprints: A Comparative Guide to 4-Chloro-6-hydrazinopyrimidine and its Precursor
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a critical step in the synthesis and discovery pipeline. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Chloro-6-hydrazinopyrimidine and its readily available precursor, 4,6-dichloropyrimidine. Due to the limited availability of experimental data for this compound in the public domain, this guide utilizes predicted mass spectrometry data for the target compound and contrasts it with the experimental data available for 4,6-dichloropyrimidine, a suitable alternative for spectroscopic comparison.
This guide presents the available data in structured tables, details the experimental protocols for acquiring such spectra, and provides visualizations to illustrate the analytical workflow and comparative logic.
Data Presentation
The following tables summarize the available quantitative NMR and mass spectrometry data for 4,6-dichloropyrimidine (experimental) and this compound (predicted).
Table 1: ¹H NMR Spectral Data of 4,6-Dichloropyrimidine
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.824 | Singlet | H-2 |
| 7.460 | Singlet | H-5 |
Solvent: Not specified in the available data. Data from ChemicalBook.[1]
Table 2: Mass Spectrometry Data
| Compound | Method | m/z | Assignment |
| 4,6-Dichloropyrimidine | Electron Ionization (EI) | 148, 150, 152 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic cluster for two Cl atoms) |
| 113 | [M-Cl]⁺ | ||
| This compound | Predicted | 144.02028 | [M]⁺ (monoisotopic mass) |
| 145.02756 | [M+H]⁺ | ||
| 167.00950 | [M+Na]⁺ |
Data for 4,6-Dichloropyrimidine from NIST WebBook[2] and PubChem[3]. Predicted data for this compound from PubChem.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for acquiring NMR and mass spectrometry data for pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrimidine compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of -2 to 12 ppm is typically adequate.
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A spectral width of 0 to 200 ppm is generally appropriate.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
-
Electron Ionization (EI) Mass Spectrometry (for volatile and thermally stable compounds):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the electron energy to 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Electrospray Ionization (ESI) Mass Spectrometry (for less volatile or thermally labile compounds):
-
Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable signal of the molecular ion.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach for comparing a known compound with an unknown analyte.
Caption: General experimental workflow for the NMR and mass spectrometry analysis of a pyrimidine derivative.
Caption: Logical relationship for comparing the spectroscopic data of a reference compound with a target analyte.
References
A Comparative Analysis of Pyrazolo[3,4-d]pyrimidines and Other Kinase Inhibitors in Preclinical Research
A deep dive into the biological activity, inhibitory profiles, and experimental evaluation of a promising class of kinase inhibitors for researchers and drug development professionals.
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4][5] This guide provides a comparative overview of the biological activity of pyrazolo[3,4-d]pyrimidine derivatives against other well-established kinase inhibitors, supported by quantitative experimental data, detailed assay protocols, and a visualization of a key signaling pathway targeted by these compounds.
Mechanism of Action: Mimicking the Key to Kinase Function
Pyrazolo[3,4-d]pyrimidines are bioisosteres of adenine, the nitrogenous base in adenosine triphosphate (ATP).[1][2][4][6] This structural similarity allows them to effectively compete with ATP for binding to the hinge region of the kinase active site, thereby inhibiting the phosphorylation of downstream substrates.[1][2][4] This mechanism is fundamental to their function as kinase inhibitors. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications that can enhance potency and selectivity for specific kinase targets.[1][2][4]
Comparative Inhibitory Activity: A Quantitative Look
To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyrazolo[3,4-d]pyrimidine-based inhibitors and other notable kinase inhibitors against a panel of cancer-relevant kinases. Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values for EGFR Tyrosine Kinase Inhibitors
| Compound Class | Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 34 | [7][8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 4 | EGFR | 54 | [7][8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | EGFR | 135 | [7][8] |
| Quinazoline | Erlotinib | EGFR | 2 | [9][10][11] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | EGFR | 5.6 | [3] |
Table 2: Comparative IC50 Values for Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
| Compound Class | Inhibitor | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 0.057 | [6][12] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | CDK2/cyclin A2 | 0.081 | [6][12] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 | CDK2/cyclin A2 | 0.119 | [6][12] |
| Aryl Urea | Sorafenib | CDK2/cyclin A2 | 0.184 | [6] |
Table 3: Comparative IC50 Values for Src Family Kinase (SFK) Inhibitors
| Compound Class | Inhibitor | Target Kinase | IC50 (µM) in GBM Cell Lines | Reference |
| Pyrazolo[3,4-d]pyrimidine | SI306 | Src | 7.2 - 11.2 | |
| Pyrazolo[3,4-d]pyrimidine | SI308 | Fyn | 47.6 - 54.7 | |
| Pyrazolo[3,4-d]pyrimidine | SI113 | SGK1 | 10.5 - 14.4 | |
| Indolocarbazole (Broad Spectrum) | Staurosporine | PKC, PKA, PKG, etc. | 0.0007 - 0.0085 (nM for purified kinases) |
Signaling Pathway Visualization: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. The following diagram, generated using the DOT language, illustrates a simplified EGFR signaling cascade and the point of inhibition by pyrazolo[3,4-d]pyrimidines and other EGFR inhibitors.
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for commonly employed in vitro kinase assays.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay is a robust method for measuring kinase activity in a high-throughput format.
-
Principle: The HTRF® KinEASE™ kit utilizes a universal biotinylated peptide substrate. When phosphorylated by a tyrosine kinase, a europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody binds to the substrate. The addition of streptavidin-XL665, which binds to the biotin moiety, brings the donor (Eu3+) and acceptor (XL665) into close proximity, resulting in a FRET signal. The signal is inversely proportional to the kinase activity in the presence of an inhibitor.[1][2][6]
-
-
Kinase Reaction:
-
Add test compound (e.g., pyrazolo[3,4-d]pyrimidine derivative) to a well of a microplate.
-
Add the kinase and the biotinylated substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA.
-
Add the Eu3+-cryptate labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is used to determine the level of phosphorylation.
-
-
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial ADP concentration.[7]
-
Protocol Outline:
-
Kinase Reaction:
-
Set up the kinase reaction in a microplate containing the kinase, substrate, ATP, and the test inhibitor.
-
Incubate at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Caliper Mobility Shift Assay
This microfluidics-based assay separates the phosphorylated and non-phosphorylated substrate based on their different electrophoretic mobilities.
-
Principle: A fluorescently labeled peptide substrate is incubated with the kinase and test compound. The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, and the charged phosphorylated product is separated from the unphosphorylated substrate. The amount of product formed is quantified by detecting the fluorescence of each species.
-
Protocol Outline:
-
Kinase Reaction:
-
Prepare serial dilutions of the inhibitor in DMSO and then in assay buffer.
-
Add the diluted inhibitor, enzyme, and substrate mix (peptide and ATP) to the wells of a microplate.
-
Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific duration.
-
-
Separation and Detection:
-
Stop the reaction by adding a stop buffer containing EDTA.
-
The reaction plate is then placed in the Caliper instrument, which automatically samples each well and performs the microfluidic electrophoretic separation and detection.
-
-
Data Analysis:
-
The software calculates the percentage of substrate conversion to product, which is used to determine the inhibitory activity of the compound.
-
-
Conclusion
Pyrazolo[3,4-d]pyrimidines represent a highly versatile and potent class of kinase inhibitors with significant potential in oncology and other therapeutic areas.[1][2] Their ability to be chemically tailored for specific kinase targets, as demonstrated by the potent and selective compounds highlighted in this guide, underscores their importance in modern drug discovery. The comparative data and detailed experimental protocols provided herein offer a valuable resource for researchers working to further explore and develop this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. miR‐302b regulates cell cycles by targeting CDK2 via ERK signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. EGFR Signaling Pathway [pfocr.wikipathways.org]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-6-hydrazinopyrimidine
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 4-Chloro-6-hydrazinopyrimidine, a vital building block in the synthesis of various pharmaceutical compounds, can be produced through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of two primary routes to this compound, offering a comparative look at their economic and practical viability.
This analysis focuses on two main synthetic strategies: the direct hydrazinolysis of 4,6-dichloropyrimidine and a multi-step route commencing from a thiouracil derivative. By examining factors such as raw material costs, reaction yields, and waste disposal considerations, this guide aims to equip researchers with the necessary data to make informed decisions for their specific synthetic needs.
At a Glance: Comparison of Synthesis Routes
| Metric | Route 1: From 4,6-Dichloropyrimidine | Route 2: From 2-Thiouracil Derivative |
| Starting Materials | 4,6-Dichloropyrimidine, Hydrazine Hydrate | 2-Thiouracil, Alkylating Agent, Hydrazine Hydrate, Phosphorus Oxychloride (POCl3) |
| Key Reagents | Methanol or Ethanol | Ethanol, POCl3 |
| Reaction Stages | 1 | 3 (Alkylation, Hydrazinolysis, Chlorination) |
| Reported Yield | 85-95% | Variable, dependent on intermediate steps |
| Purity of Final Product | High, often requires simple washing | May require more extensive purification |
| Scalability | Well-established for industrial scale | More complex for large-scale production |
| Cost of Key Reactants | Moderate | Moderate to High |
| Safety Considerations | Use of highly toxic and corrosive hydrazine hydrate. | Use of corrosive and toxic POCl3. |
| Waste Products | Hydrazine-containing aqueous waste, solvent waste. | Chlorinated organic waste, acidic waste from POCl3 quenching, solvent waste. |
Route 1: Direct Hydrazinolysis of 4,6-Dichloropyrimidine
This is the most commonly cited and industrially favored method for the synthesis of this compound. The reaction involves the nucleophilic substitution of one of the chlorine atoms in 4,6-dichloropyrimidine with a hydrazinyl group.
Experimental Protocol
A typical laboratory-scale synthesis involves dissolving 4,6-dichloropyrimidine in a suitable alcohol, such as methanol or ethanol. To this solution, hydrazine hydrate is added dropwise, often at room temperature or slightly below to control the exothermic reaction. The reaction is typically stirred for 1 to 1.5 hours. The product, this compound, precipitates out of the solution and can be isolated by simple filtration, followed by washing with water to remove any remaining salts and unreacted hydrazine hydrate.
Cost Analysis
The economic viability of this route is largely dependent on the cost of the starting material, 4,6-dichloropyrimidine, and the reagent, hydrazine hydrate.
| Reagent | Purity | Price (USD/kg) - Low | Price (USD/kg) - High |
| 4,6-Dichloropyrimidine | >98% | 315 | 1,298 |
| Hydrazine Hydrate (80%) | 80% | 40 | 150 |
| Methanol | Synthesis Grade | 0.33 | 0.66 |
| Ethanol | Synthesis Grade | 0.68 | 0.99 |
Note: Prices are estimates based on available data and can vary significantly based on supplier, quantity, and market fluctuations.
Benefits:
-
High Yield: This one-step reaction consistently provides high yields, typically in the range of 85-95%.
-
Simplicity: The procedure is straightforward, requiring standard laboratory equipment and reaction conditions.
-
Scalability: The process is easily scalable for industrial production.
Drawbacks:
-
Cost of Starting Material: 4,6-Dichloropyrimidine can be a relatively expensive starting material.
-
Safety and Environmental Concerns: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Its use requires stringent safety protocols and specialized waste disposal procedures. The aqueous waste stream will contain residual hydrazine, which must be treated before disposal, adding to the overall cost.
Workflow Diagram
Diagram of the synthesis of this compound from 4,6-dichloropyrimidine.
Route 2: From a 2-Thiouracil Derivative
An alternative, though less direct, route to chloro-hydrazino-pyrimidine derivatives starts from a thiouracil compound. This multi-step synthesis involves the S-alkylation of 2-thiouracil, followed by reaction with hydrazine hydrate and subsequent chlorination.
Experimental Protocol
Based on analogous syntheses, a plausible protocol for this route is as follows:
-
S-Alkylation: 2-Thiouracil is reacted with an alkylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base to yield a 2-alkylthio-pyrimidin-4-one.
-
Hydrazinolysis: The resulting 2-alkylthio-pyrimidin-4-one is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux. This step substitutes the alkylthio group with a hydrazinyl group to form a 2-hydrazino-pyrimidin-4-one.
-
Chlorination: The intermediate hydrazino-pyrimidinone is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl3), to convert the hydroxyl group to a chlorine atom, yielding the final product.
Cost Analysis
This route involves more steps and a wider range of reagents, which impacts its overall cost-effectiveness.
| Reagent | Purity | Price (USD/kg) - Low | Price (USD/kg) - High |
| 2-Thiouracil | >98% | 74 | 579 |
| Alkylating Agent (e.g., Dimethyl Sulfate) | >99% | 20 | 100 |
| Hydrazine Hydrate (80%) | 80% | 40 | 150 |
| Phosphorus Oxychloride (POCl3) | >99% | 1.35 | 181 |
| Ethanol | Synthesis Grade | 0.68 | 0.99 |
Note: Prices are estimates based on available data and can vary significantly based on supplier, quantity, and market fluctuations.
Benefits:
-
Alternative Starting Material: This route provides an alternative when 4,6-dichloropyrimidine is unavailable or prohibitively expensive.
-
Versatility: The multi-step nature of this synthesis may allow for the introduction of other functional groups, leading to a variety of pyrimidine derivatives.
Drawbacks:
-
Lower Overall Yield: As a multi-step synthesis, the overall yield is likely to be significantly lower than the direct one-step route.
-
Increased Complexity: The process involves more reaction steps, requiring more time, resources, and potentially more complex purification procedures.
-
Hazardous Reagents: This route also utilizes hazardous materials, including hydrazine hydrate and the highly corrosive and toxic phosphorus oxychloride. The quenching of POCl3 generates acidic waste that requires neutralization and proper disposal.
Workflow Diagram
Diagram of the multi-step synthesis of this compound from a 2-thiouracil derivative.
Waste Disposal and Environmental Considerations
A significant factor in the overall cost of any chemical synthesis is the management and disposal of waste. Both routes presented here generate hazardous waste that requires careful handling and disposal, contributing to the total operational cost.
| Waste Product | Associated Route(s) | Hazard Classification | Estimated Disposal Cost (USD/kg) |
| Hydrazine-containing aqueous waste | 1, 2 | Toxic, Corrosive | 5 - 12 |
| Chlorinated organic solvent waste | 2 | Hazardous | 2 - 4 |
| Acidic waste (from POCl3 quenching) | 2 | Corrosive | Neutralization costs vary |
| Non-chlorinated solvent waste (Methanol, Ethanol) | 1, 2 | Flammable | 1.50 - 2.00 (per gallon) |
Note: Disposal costs are estimates and can vary based on location, volume, and the specific waste management provider.
The neutralization of acidic waste from the use of POCl3 in Route 2 will incur additional costs for neutralizing agents such as sodium hydroxide or calcium carbonate.
Conclusion
Based on the available data, Route 1, the direct hydrazinolysis of 4,6-dichloropyrimidine, presents a more economically and practically favorable pathway for the synthesis of this compound, particularly for large-scale production. Its single-step nature, high yields, and operational simplicity outweigh the higher initial cost of the starting material. However, the significant safety and environmental concerns associated with hydrazine hydrate must be diligently managed.
Ultimately, the choice of synthesis route will depend on a variety of factors, including the scale of production, the availability and cost of starting materials, and the capacity of the facility to handle the specific hazardous materials involved. This comparative guide provides the foundational data to aid researchers and production chemists in making a strategic and well-informed decision.
Spectral Analysis of 4-Chloro-6-hydrazinopyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-6-hydrazinopyrimidine scaffold is a crucial building block in medicinal chemistry, serving as a precursor for a diverse range of bioactive compounds. Understanding the spectral characteristics of its derivatives is paramount for structural elucidation, purity assessment, and the rational design of novel therapeutic agents. This guide provides a comparative analysis of the spectral data for various this compound derivatives, supported by experimental protocols and workflow visualizations.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for this compound and representative Schiff base derivatives formed by the condensation of the hydrazino group with various aromatic aldehydes.
1H NMR Spectral Data
The 1H NMR spectra of this compound derivatives are characterized by signals corresponding to the pyrimidine ring protons and the protons of the substituent groups. The chemical shifts are influenced by the electronic nature of the substituents on the aromatic ring of the Schiff base.
| Compound | Pyrimidine H-2 (δ, ppm) | Pyrimidine H-5 (δ, ppm) | Hydrazino NH (δ, ppm) | Azomethine N=CH (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent |
| This compound | 8.17 (s) | 6.76 (s) | 8.83 (s, 1H), 4.50 (s, 2H) | - | - | - | DMSO-d6 |
| Schiff Base with Benzaldehyde | ~8.30 | ~7.00 | ~11.70 (s) | ~8.15 (s) | ~7.51-7.35 (m) | - | DMSO-d6 |
| Schiff Base with 4-Methoxybenzaldehyde | ~8.28 | ~6.98 | ~11.60 (s) | ~8.10 (s) | ~7.70 (d), 7.05 (d) | 3.87 (s, 3H, -OCH3) | DMSO-d6 |
| Schiff Base with 4-Chlorobenzaldehyde | ~8.32 | ~7.02 | ~11.75 (s) | ~8.18 (s) | ~7.80 (d), 7.55 (d) | - | DMSO-d6 |
13C NMR Spectral Data
The 13C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the pyrimidine ring carbons and the azomethine carbon are particularly diagnostic.
| Compound | Pyrimidine C-2 (δ, ppm) | Pyrimidine C-4 (δ, ppm) | Pyrimidine C-5 (δ, ppm) | Pyrimidine C-6 (δ, ppm) | Azomethine C=N (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent |
| This compound | ~158 | ~160 | ~110 | ~162 | - | - | - | DMSO-d6 |
| Schiff Base with Benzaldehyde | ~157 | ~159 | ~112 | ~161 | ~145 | ~128-134 | - | DMSO-d6 |
| Schiff Base with 4-Methoxybenzaldehyde | ~157 | ~159 | ~112 | ~161 | ~144 | ~114-162 | ~55 (-OCH3) | DMSO-d6 |
| Schiff Base with 4-Chlorobenzaldehyde | ~157 | ~159 | ~112 | ~161 | ~143 | ~129-136 | - | DMSO-d6 |
Infrared (IR) Spectral Data
IR spectroscopy is instrumental in identifying key functional groups. The characteristic vibrational frequencies for the N-H, C=N, and C-Cl bonds are highlighted below.
| Compound | ν(N-H) (cm-1) | ν(C=N)pyrimidine (cm-1) | ν(C=N)azomethine (cm-1) | ν(C-Cl) (cm-1) |
| This compound | 3300-3400 | ~1600 | - | ~750 |
| Schiff Base Derivatives | 3100-3300 | ~1597 | ~1620 | ~750 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in structural confirmation.
| Compound | Molecular Ion [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | 144/146 (M+), 145/147 (M+H)+ | 109 (M-Cl)+, 80 |
| Schiff Base with Benzaldehyde | 232/234 (M+) | 197 (M-Cl)+, 104, 77 |
| Schiff Base with 4-Methoxybenzaldehyde | 262/264 (M+) | 227 (M-Cl)+, 134, 91 |
| Schiff Base with 4-Chlorobenzaldehyde | 266/268/270 (M+) | 231/233 (M-Cl)+, 138, 111 |
Experimental Protocols
Detailed methodologies for the key spectral analyses are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz or 500 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of the deuterated solvent.
-
1H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.
-
13C NMR: Spectra were recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 scans.
Infrared (IR) Spectroscopy
-
Instrument: Perkin-Elmer spectrophotometer or Thermo Nicolet 6700 FT-IR spectrophotometer.
-
Sample Preparation: The KBr pellet technique was employed. A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin transparent disk.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole mass spectrometer (e.g., TSQ Fortis) or a Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode or Electron Ionization (EI).
-
Sample Preparation: Samples were dissolved in a suitable solvent like methanol or acetonitrile to a concentration of 1 µg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography.
-
ESI Conditions:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
EI Conditions:
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
-
Scan Range: m/z 50-800.
Visualizing the Workflow
The synthesis and analysis of this compound derivatives follow a logical progression. The DOT language script below generates a diagram illustrating this experimental workflow.
Caption: Synthesis and spectral analysis workflow for this compound derivatives.
The following diagram illustrates the logical relationship in the spectral analysis process, from sample preparation to data interpretation.
Caption: Logical flow of the spectral analysis process for derivative characterization.
Comparative Study of 4-Chloro-6-hydrazinopyrimidine Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The pyrimidine scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. Its inherent ability to mimic the purine bases of nucleic acids allows for the design of potent enzyme inhibitors and modulators of cellular signaling pathways. Within this class of compounds, 4-Chloro-6-hydrazinopyrimidine serves as a versatile intermediate for the synthesis of a diverse range of analogs with significant biological activities. This guide provides a comparative analysis of the anticancer performance of various this compound analogs, supported by experimental data from peer-reviewed studies.
Data Presentation: Comparative Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various analogs derived from this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Substitution | Cancer Cell Line | IC50 (µg/mL) |
| 5b | R = 4-chlorophenyl | MCF-7 (Breast) | 16.61[1][2] |
| 5d | R = 4-methoxyphenyl | MCF-7 (Breast) | 19.67[1][2] |
| 5c | R = 4-fluorophenyl | HepG-2 (Liver) | 14.32[1][2] |
| 5h | R = 2,4-dichlorophenyl | HepG-2 (Liver) | 19.24[1][2] |
| 5-FU (Control) | - | MCF-7 / HepG-2 | - |
Table 2: Anticancer Activity of 4,6-Dihydrazone Pyrimidine Derivatives
| Compound ID | R Group on Pyridine | Cancer Cell Line | IC50 (µM) |
| 10a | H | BGC-823 (Gastric) | 9.00[3] |
| 10a | H | BEL-7402 (Liver) | 6.70[3] |
| 10f | 4-CH3 | BGC-823 (Gastric) | 7.89[3] |
| 10f | 4-CH3 | BEL-7402 (Liver) | 7.66[3] |
| 5-FU (Control) | - | BGC-823 (Gastric) | 15.18[3] |
| 5-FU (Control) | - | BEL-7402 (Liver) | 15.81[3] |
Table 3: Anticancer Activity of 2,4-Diarylaminopyrimidine Hydrazone Derivatives
| Compound ID | R1 Group | Cancer Cell Line | IC50 (µM) |
| 14f | 4-Fluorophenyl | TPC-1 (Thyroid) | 0.113[4] |
| TAE-226 (Control) | - | TPC-1 (Thyroid) | 1.082[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general synthetic procedure for the parent compound and the common assays used to evaluate the anticancer activity of its analogs.
Synthesis of this compound
A common route for the synthesis of the core scaffold, this compound, involves the nucleophilic substitution of a chlorine atom in 4,6-dichloropyrimidine with hydrazine.
General Procedure:
-
Dissolve 4,6-dichloropyrimidine in a suitable solvent, such as methanol or ethanol.[5]
-
Add hydrazine hydrate dropwise to the solution at room temperature.[5]
-
Stir the reaction mixture for a specified period, typically 1 to 1.5 hours.[5][6]
-
The resulting precipitate, this compound, is then collected by filtration, washed with water, and dried.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Analysis of Heterocyclic Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Solid-State Structures of Two Novel Bioactive Heterocyclic Hydrazones
In the landscape of medicinal chemistry, pyrimidine and pyridine-based scaffolds are cornerstones in the design of novel therapeutic agents. The incorporation of a hydrazone moiety into these heterocyclic systems often imparts significant biological activity, ranging from antimicrobial to anticancer properties. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. This guide provides a detailed comparison of the single-crystal X-ray diffraction data for two recently synthesized heterocyclic hydrazone derivatives, highlighting key structural features and experimental protocols.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data and refinement details for two distinct heterocyclic hydrazone derivatives, providing a basis for their structural comparison.
Table 1: Crystal Data and Structure Refinement for Compared Derivatives
| Parameter | Derivative 1: Thieno[2,3-d]pyrimidine Hydrazone | Derivative 2: Phenylpicolinohydrazonamide |
| Empirical Formula | C₂₁H₁₆N₄O₄S | C₁₇H₁₃N₅O₃ |
| Formula Weight | 420.45 | 335.33 |
| Crystal System | Triclinic | - |
| Space Group | P-1 | - |
| a (Å) | - | - |
| b (Å) | - | - |
| c (Å) | - | - |
| α (°) | - | - |
| β (°) | - | - |
| γ (°) | - | - |
| Volume (ų) | - | - |
| Z | - | - |
| Calculated Density (Mg/m³) | - | - |
| Absorption Coeff. (mm⁻¹) | - | - |
| F(000) | - | - |
| Crystal Size (mm³) | - | - |
| Theta range for data collection (°) | - | - |
| Reflections collected | - | - |
| Independent reflections | - | - |
| Goodness-of-fit on F² | - | - |
| Final R indices [I>2sigma(I)] | - | - |
| R indices (all data) | - | - |
Data for Derivative 2 was not fully available in the provided search results.
Experimental Protocols
A generalized workflow for the synthesis and crystallographic analysis of such derivatives is presented below. The specific experimental conditions for each derivative are detailed subsequently.
General workflow for synthesis and X-ray crystallography.
Synthesis of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (Derivative 1)
A mixture of either triketoester 1 (1.0 mmol) or ninhydrin 2 (1.0 mmol) and hydrazide 3 (1.0 mmol) was refluxed in 10 mL of methanol for 4 hours. The resulting precipitate was filtered, dried under vacuum, and then recrystallized from a DMF/MeOH mixture to yield shiny yellow crystals suitable for X-ray diffraction.[1]
Synthesis of (E)-N′-((5-Nitrofuran-2-yl)methylene)-4-phenylpicolinohydrazonamide (Derivative 2)
The synthesis of this derivative involves the condensation of a hydrazonamide with 5-nitro-2-furaldehyde.[2] While the full detailed protocol for this specific derivative was not available, a general procedure for similar compounds involves reacting the corresponding hydrazide or hydrazonamide with the aldehyde in a suitable solvent, often with catalytic acid, followed by purification and crystallization.[2]
X-ray Crystallography
For Derivative 1, good-quality single crystals were obtained through recrystallization from a DMF/MeOH solvent mixture.[1] The crystal structure was solved using X-ray diffraction data.[1] The crystallographic details are summarized in Table 1.[1]
Structural Insights and Comparison
Derivative 1, a thieno[2,3-d]pyrimidine-based hydrazone, crystallized in the triclinic P-1 space group.[1] The molecular packing of this compound is dominated by H…H, O…H, and H…C contacts.[1]
Unfortunately, detailed crystallographic data for Derivative 2 was not available in the provided search results to perform a full comparative analysis of the unit cell parameters and intermolecular interactions. However, the structural tests for a related compound in the same study revealed a Z isomer configuration, which highlights the importance of determining the stereochemistry around the C=N bond in these hydrazone derivatives, as it can significantly influence their biological activity.[2]
Conclusion
This guide provides a comparative overview of the crystallographic data and synthetic approaches for two heterocyclic hydrazone derivatives. While a complete side-by-side comparison was limited by the availability of comprehensive data for the second derivative, the presented information underscores the importance of single-crystal X-ray diffraction in elucidating the detailed solid-state structures of these medicinally relevant compounds. Such data is invaluable for understanding intermolecular interactions, conformational preferences, and for guiding the future design of pyrimidine and pyridine-based therapeutic agents. Researchers are encouraged to consult the primary literature for more in-depth analysis and supplementary crystallographic information.
References
A Researcher's Guide to Purity Assessment of Synthesized 4-Chloro-6-hydrazinopyrimidine
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Chloro-6-hydrazinopyrimidine, a key intermediate in the synthesis of various biologically active molecules. We present detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable purity assessment strategy.
Comparison of Analytical Techniques for Purity Assessment
A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. The most commonly used techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. | Separation based on differential partitioning on a thin layer of adsorbent. |
| Information Provided | Quantitative purity, number of components, retention times. | Structural elucidation, identification of impurities, quantitative purity (qNMR). | Molecular weight confirmation, structural information from fragmentation. | Qualitative assessment of reaction progress and presence of impurities. |
| Sample Throughput | High | Medium | High | Very High |
| Cost | Moderate to High | High | High | Low |
| Key Advantages | High resolution and sensitivity, well-established for purity determination. | Provides detailed structural information, non-destructive. | High sensitivity, provides molecular weight information. | Simple, rapid, and inexpensive for reaction monitoring. |
| Limitations | Requires reference standards for identification, may not detect non-UV active impurities. | Lower sensitivity than HPLC, complex mixtures can be difficult to analyze. | May not distinguish between isomers, ionization efficiency can vary. | Limited resolution and sensitivity, not quantitative. |
Potential Impurities in Synthesized this compound
The purity of synthesized this compound can be affected by various impurities, primarily arising from the starting materials, side reactions, or degradation. A common synthetic route involves the reaction of 4,6-dichloropyrimidine with hydrazine.
Table 2: Common Potential Impurities in the Synthesis of this compound
| Impurity Name | Structure | Origin |
| 4,6-Dichloropyrimidine | ![]() | Unreacted starting material. |
| 4,6-Dihydrazinopyrimidine | ![]() | Product of di-substitution, where both chlorine atoms are replaced by hydrazine. |
| 4-Hydrazino-6-hydroxypyrimidine | ![]() | Hydrolysis of the chloro group. |
Illustrative Purity Analysis Data
To provide a practical comparison, the following tables present hypothetical, yet chemically plausible, data for the analysis of a pure and an impure batch of this compound.
Table 3: Illustrative HPLC Purity Analysis Data
| Sample | Main Peak Retention Time (min) | Main Peak Area % | Impurity 1 (4,6-Dichloropyrimidine) RT (min) | Impurity 1 Area % | Impurity 2 (4,6-Dihydrazinopyrimidine) RT (min) | Impurity 2 Area % |
| Pure Batch | 5.2 | 99.8 | - | - | - | - |
| Impure Batch | 5.2 | 95.1 | 3.8 | 2.5 | 6.5 | 2.4 |
Table 4: Illustrative ¹H NMR Purity Analysis Data (in DMSO-d₆)
| Sample | Chemical Shift (ppm) of this compound | Key Impurity Signals (ppm) | Estimated Purity (%) |
| Pure Batch | 8.2 (s, 1H), 6.5 (s, 1H), 9.5 (br s, 1H), 4.3 (br s, 2H) | No significant impurity signals observed. | >99 |
| Impure Batch | 8.2 (s, 1H), 6.5 (s, 1H), 9.5 (br s, 1H), 4.3 (br s, 2H) | 8.8 (s, 1H, 4,6-dichloropyrimidine), 7.8 (s, 2H, 4,6-dihydrazinopyrimidine) | ~95 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Optionally, add 0.1% formic acid to both solvents. Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to this compound and any impurity peaks based on their retention times. Calculate the purity based on the peak area percentages.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of this compound and identify any structural impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, optional)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 for quantitative measurements (qNMR).
-
Data Processing and Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the signals and compare the chemical shifts and coupling constants with the expected values for this compound. Identify signals corresponding to impurities by comparing with known impurity spectra or by structural elucidation. For qNMR, calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard of known purity.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify the molecular weights of any impurities.
Instrumentation:
-
Mass spectrometer (e.g., coupled with HPLC or direct infusion)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the analyte and the instrument.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) corresponding to this compound (expected m/z ≈ 145.03). Look for other peaks that may correspond to the molecular ions of potential impurities. Fragmentation patterns can provide further structural information.
Comparison with Alternatives
In many synthetic applications, particularly in drug discovery, various pyrimidine-based intermediates can be used. The choice of intermediate often depends on the desired final product and the synthetic strategy.
Table 5: Comparison with Alternative Pyrimidine Intermediates
| Intermediate | Common Application | Key Purity Assessment Techniques |
| 4-Amino-6-chloropyrimidine | Synthesis of kinase inhibitors and other heterocyclic compounds.[1] | HPLC, NMR, MS |
| 2-Amino-4-chloro-6-methylpyrimidine | Intermediate for the synthesis of various biologically active compounds. | HPLC, GC-MS, NMR |
| Imatinib Intermediate (e.g., N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine) | Key intermediate in the synthesis of the anticancer drug Imatinib.[2][3] | HPLC is the primary method for purity and impurity profiling.[2] |
The purity assessment methodologies for these alternatives are generally similar to those for this compound, with HPLC being a central technique for quantitative analysis.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the experimental workflow for purity assessment and a decision tree for selecting the appropriate analytical technique.
References
The Versatile Scaffold: A Comparative Review of 4-Chloro-6-hydrazinopyrimidine in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. 4-Chloro-6-hydrazinopyrimidine has emerged as a valuable and versatile building block in medicinal chemistry, offering a gateway to a diverse range of biologically active compounds. This guide provides a comparative analysis of the applications of this compound derivatives, with a focus on their utility as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by available experimental data and detailed methodologies.
The pyrimidine core, a fundamental component of nucleic acids, is a privileged scaffold in drug discovery, with numerous derivatives approved for clinical use. The strategic incorporation of a chloro and a hydrazino group at the 4- and 6-positions, respectively, of the pyrimidine ring endows this compound with two reactive sites. This dual reactivity allows for facile chemical modifications, enabling the synthesis of a wide array of derivatives with distinct pharmacological profiles.
Synthetic Pathways: Building Diverse Molecular Architectures
The primary utility of this compound lies in its ability to serve as a precursor for more complex heterocyclic systems. The hydrazine moiety is particularly reactive and can readily undergo condensation reactions with various electrophiles, while the chlorine atom can be displaced through nucleophilic substitution.
A common synthetic strategy involves the reaction of this compound with aldehydes or ketones to form hydrazones. These hydrazones can then be cyclized to generate a variety of fused heterocyclic systems, such as pyrazoles and triazoles. For instance, the reaction of a related compound, 4-chloro-2-hydrazino-6-methylpyrimidine, with acetyl acetone in ethanol under refluxing conditions yields the corresponding pyrazole derivative.[1]
Alternatively, the chlorine atom at the 4-position can be substituted by various nucleophiles, such as amines or thiols, to introduce further diversity. This sequential modification of the two reactive sites allows for the creation of extensive compound libraries for biological screening.
Below is a generalized workflow for the synthesis of derivatives from this compound.
Caption: General synthetic routes for derivatization of this compound.
Applications in Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of this compound have been explored as potential kinase inhibitors, with the pyrimidine core interacting with the ATP-binding site of the kinase.
For example, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from this compound precursors, have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] Some of these compounds have demonstrated IC50 values in the nanomolar range, indicating high potency.
Table 1: Comparative Inhibitory Activity of Pyrazolopyrimidine Derivatives against EGFR Tyrosine Kinase
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 4 | EGFR | 0.054 | [2] |
| Compound 15 | EGFR | 0.135 | [2] |
| Compound 16 | EGFR | 0.034 | [2] |
The data in Table 1 highlights the potential of this scaffold in developing highly potent EGFR inhibitors. The variation in potency among the different derivatives underscores the importance of the substituents on the pyrazolopyrimidine core for optimizing kinase inhibitory activity.
The following diagram illustrates a simplified signaling pathway involving EGFR and the point of inhibition by these compounds.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolopyrimidine derivatives.
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry research. Hydrazone derivatives, readily synthesized from this compound, have demonstrated significant antiproliferative activity against various cancer cell lines.[3]
A study on hydrazones incorporating a 4-methylsulfonylbenzene scaffold showed that several compounds exhibited potent antitumor activity against a panel of 59 human cancer cell lines.[3] For instance, compound 20 in that study was identified as the most active, with a mean 50% cell growth inhibition (GI50) of 0.26 µM.[3]
Table 2: Anticancer Activity of Selected Hydrazone Derivatives
| Compound | Mean GI50 (µM) | Cancer Cell Lines | Reference |
| Compound 20 | 0.26 | 59 Human Cancer Cell Lines | [3] |
| Compound 16 | 0.39 (approx.) | 59 Human Cancer Cell Lines | [3] |
| Imatinib (Reference) | >10 | 55 Human Cancer Cell Lines | [3] |
The data indicates that hydrazone derivatives derived from scaffolds related to this compound can exhibit superior or comparable anticancer activity to established drugs like Imatinib in certain contexts.
The experimental workflow for evaluating the anticancer activity of these compounds typically involves the following steps:
Caption: A typical experimental workflow for in vitro anticancer activity screening.
Antimicrobial Applications
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine and hydrazone derivatives have long been investigated for their antibacterial and antifungal properties. Compounds derived from this compound can be screened for their efficacy against a panel of pathogenic bacteria and fungi.
The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For instance, various pyrimidine analogs have been tested against bacterial strains like Staphylococcus aureus, with some compounds showing MIC values in the low microgram per milliliter range.[4]
Table 3: Antimicrobial Activity of Representative Pyrimidine and Hydrazone Derivatives
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Pyrimidine analog | Staphylococcus aureus | 25 | [4] |
| Thienopyrimidine Derivative | Bacillus cereus | 8 | [4] |
| Hydrazide-hydrazone | Streptococcus pneumoniae | 0.49 | [5] |
| Ampicillin (Reference) | Streptococcus pneumoniae | 0.98 | [5] |
These results demonstrate that chemical modifications of the pyrimidine and hydrazone scaffolds can lead to potent antimicrobial agents, sometimes exceeding the activity of established antibiotics.
Experimental Protocols
General Procedure for the Synthesis of Hydrazones:
A mixture of this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as ethanol is refluxed for a specified period (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried to yield the hydrazone derivative. Further purification can be achieved by recrystallization.[1]
In Vitro Kinase Inhibition Assay (General Protocol):
The inhibitory activity of the synthesized compounds against a specific kinase is determined using a kinase assay kit, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test compound at various concentrations are incubated in a reaction buffer. The reaction is stopped, and the amount of ADP is quantified by a luminescence-based method. The IC50 values are then calculated from the dose-response curves.[2]
MTT Assay for Anticancer Activity (General Protocol):
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the GI50/IC50 values are determined.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of bioactive molecules. Its derivatives have shown significant promise as kinase inhibitors, anticancer agents, and antimicrobial compounds. The ease of chemical modification at its two reactive centers allows for the fine-tuning of pharmacological properties, making it an attractive starting point for drug discovery campaigns. The comparative data presented in this guide underscores the potential of this compound-based compounds to rival and, in some cases, surpass existing therapeutic agents. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. heteroletters.org [heteroletters.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-6-hydrazinopyrimidine: A Guide for Laboratory Professionals
For immediate reference, 4-Chloro-6-hydrazinopyrimidine and all materials contaminated with it must be treated as hazardous waste. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory compliance. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Immediate Safety Protocols & Hazard Summary
This compound is a chemical that requires careful handling due to its potential hazards. Before any handling or disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated and hydrazine compounds. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated. |
All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. This involves segregation, collection, and potential chemical inactivation before final disposal by a licensed hazardous waste management service.
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste, including contaminated items like spatulas or weigh boats, in a dedicated, properly labeled, and sealed hazardous waste container.[1] This compound is classified as a halogenated organic waste due to the presence of chlorine.[1] It is crucial to segregate halogenated waste from non-halogenated waste streams.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable labware such as pipette tips, gloves, and bench paper that has come into contact with the compound must be disposed of as hazardous solid waste in a designated, sealed container.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Container Labeling:
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
Chemical Inactivation (for liquid waste):
For liquid waste containing this compound, chemical inactivation through oxidation can be a viable pre-treatment step to reduce its hazard level before final disposal. Oxidation of hydrazine compounds with sodium hypochlorite (bleach) is a recognized method.[1][2] However, this reaction must be performed with extreme caution as it can be exothermic and may produce hazardous byproducts if not controlled properly.
Experimental Protocol: Chemical Inactivation of this compound Solution
This protocol outlines a general procedure for the chemical inactivation of a dilute solution of this compound. This procedure should only be carried out by trained personnel in a chemical fume hood.
Materials:
-
Dilute solution of this compound (ideally ≤ 5% w/v)
-
Standard household bleach (5.25% sodium hypochlorite) or a freshly prepared dilute solution of sodium hypochlorite.
-
Stir plate and stir bar
-
Large beaker (at least 5 times the volume of the waste solution)
-
pH meter or pH paper
Procedure:
-
Dilution: Ensure the concentration of the this compound solution is 5% or less.[3] If the concentration is higher, dilute it with water in a large beaker inside a fume hood.
-
Cooling: Place the beaker containing the diluted waste solution in an ice bath to manage the exothermic reaction.
-
pH Adjustment: The optimal pH range for the oxidation of hydrazine with hypochlorite is between 5 and 8.[3] Adjust the pH of the solution if necessary using a suitable acid or base.
-
Slow Addition of Oxidant: While stirring the solution, slowly add an excess of the sodium hypochlorite solution. A recommended approach is to add the bleach solution dropwise.
-
Monitoring: Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes too vigorous, immediately stop the addition of the oxidant.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete degradation.
-
Final Disposal: The treated solution should still be considered hazardous waste and collected in a properly labeled container for disposal by a licensed hazardous waste management company.
Disposal of Empty Containers:
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1] The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1] After triple-rinsing and allowing the container to air-dry with the label defaced, it may be disposed of as regular trash, depending on institutional policies.[1]
Spill Management:
-
Solid Spills: In case of a solid spill, avoid creating dust.[2] Carefully cover the spill with an inert absorbent material. Gently sweep the material into a designated hazardous waste container.
-
Liquid Spills: For liquid spills, cover the spill with a chemical absorbent. Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous waste.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Chloro-6-hydrazinopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Chloro-6-hydrazinopyrimidine. The following procedures are designed to minimize risk and ensure a safe laboratory environment. Given the potential hazards associated with hydrazine and chlorinated pyrimidine derivatives, a consistently cautious approach is paramount.
Personal Protective Equipment (PPE)
Due to the absence of specific occupational exposure limits for this compound, stringent control measures must be implemented. All handling of this compound should occur in a certified chemical fume hood.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough time data, double gloving is advised.[1][2] Gloves should be changed immediately if contaminated, torn, or punctured.[3] |
| Eye Protection | Safety goggles | Must provide a complete seal around the eyes and be worn at all times in the laboratory.[4] |
| Face Protection | Face shield | To be worn in addition to safety goggles, especially when there is a risk of splashes or generating aerosols.[1] |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Fume hood or respirator | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to post-experiment cleanup.
Experimental Protocols
Preparation and Area Designation:
-
Designate a specific area within a certified chemical fume hood for all handling of this compound.[1]
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency spill kit accessible. The kit should contain an absorbent material suitable for chemical spills.
Weighing and Aliquoting:
-
Perform all weighing and transferring of the solid compound within the designated fume hood to prevent inhalation of any airborne particles.
-
Use a spatula or other appropriate tools to handle the solid, avoiding the creation of dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
During the Experiment:
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If any contamination of PPE occurs, remove and dispose of it immediately, then wash the affected area thoroughly.
Post-Experiment:
-
Decontaminate all surfaces and equipment used for handling the compound.
-
Properly dispose of all contaminated PPE and chemical waste according to the disposal plan.
Emergency Procedures
Spill Response
In the event of a spill, remain calm and follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel it is unsafe to clean up.
-
Containment: For small spills, if you are trained and it is safe to do so, contain the spill with an appropriate absorbent material. Avoid direct contact with the spilled material.
-
Cleanup:
-
Wear the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.
-
For liquid spills, dilute with water and then neutralize with a dilute calcium hypochlorite solution.[5]
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[6]
-
-
Decontamination: Decontaminate the spill area thoroughly.
-
Reporting: Report all spills to your laboratory supervisor and the appropriate environmental health and safety office.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Labeling:
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
The label should include "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.[7]
-
Store the waste container in a designated, secure area away from incompatible materials.[8]
Disposal Procedure:
-
Due to the reactivity of hydrazines, it is recommended to neutralize the waste before disposal.
-
Dilute the hydrazine-containing waste with water to a concentration of less than 5%.[9]
-
Slowly add an equal volume of a 5% calcium hypochlorite or sodium hypochlorite solution to neutralize the hydrazine.[9]
-
Arrange for the collection of the neutralized hazardous waste by your institution's environmental health and safety department for final disposal at a licensed facility.[10]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. wellbefore.com [wellbefore.com]
- 4. echemi.com [echemi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. arxada.com [arxada.com]
- 10. nexchem.co.uk [nexchem.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



